Norfloxacin monohydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
478082-34-7 |
|---|---|
Molecular Formula |
C16H20FN3O4 |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |
InChI Key |
ITBINNOMHXTMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |
Origin of Product |
United States |
Chemical and Physical Properties
Norfloxacin (B1679917) is a white to pale yellow crystalline powder. fda.govmedsafe.govt.nz It is very slightly soluble in water, ethanol, and methanol (B129727), but freely soluble in glacial acetic acid. medsafe.govt.nzmdpi.com
Table 1: of Norfloxacin
| Property | Value | Reference |
| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | wikipedia.org |
| Molecular Formula | C16H18FN3O3 | wikipedia.org |
| Molecular Weight | 319.34 g/mol | fda.gov |
| Melting Point | Approximately 221°C | fda.gov |
| pKa values | 6.35 ± 0.04 and 8.80 ± 0.04 | mdpi.com |
Synthesis and Formulation
The synthesis of norfloxacin (B1679917) derivatives is an active area of research, with various strategies employed to create analogues with potentially enhanced antibacterial activity or modified pharmacokinetic profiles. nih.govmdpi.comacs.org These synthetic routes often involve modifications at the N-4 position of the piperazine (B1678402) ring or at the C-3 carboxylic acid group. mdpi.com For instance, N-acyl, sulfonyl, and alkyl derivatives of norfloxacin have been synthesized, as well as amino acid ester and hydroxamic acid derivatives. acs.org
Mechanism of Action
Norfloxacin's bactericidal action is a result of its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. wikipedia.orgpatsnap.comdrugbank.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. patsnap.comdrugbank.com
Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. patsnap.com Norfloxacin (B1679917) binds to the A subunit of DNA gyrase, preventing it from carrying out its function and leading to the cessation of these vital cellular processes. patsnap.comnih.gov
Inhibition of Topoisomerase IV: Topoisomerase IV plays a key role in the separation of interlinked daughter DNA strands following replication. patsnap.com By inhibiting this enzyme, norfloxacin prevents the proper segregation of chromosomal DNA into daughter cells, thereby halting cell division. patsnap.compatsnap.com
The dual inhibition of both DNA gyrase and topoisomerase IV results in potent bactericidal activity. patsnap.compatsnap.com It's noteworthy that norfloxacin has a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterpart. drugbank.compharmacompass.com
Mechanisms of Antimicrobial Resistance to Norfloxacin
Target Site Mutations
The primary targets of norfloxacin (B1679917) are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. asm.org Mutations in the genes encoding these enzymes are a principal mechanism of resistance, leading to decreased binding affinity of the drug to its targets.
Mutations in gyrA (DNA Gyrase) and parC (Topoisomerase IV) Genes
Mutations within specific regions of the gyrA and parC genes, known as the quinolone resistance-determining regions (QRDRs), are frequently associated with norfloxacin resistance. nih.govjidc.org In Escherichia coli, the QRDR of gyrA is defined as codons 67–106, and for parC, it is codons 56–108. nih.gov
Studies on clinical isolates of E. coli have shown that all fluoroquinolone-resistant strains harbor mutations in gyrA, with approximately 85% of these also having mutations in parC. asm.org The most common substitutions in GyrA occur at positions S83L and D87N. nih.gov While a single mutation at position 83 can confer a higher level of resistance than one at position 87, the accumulation of multiple mutations, particularly a second mutation in gyrA or additional mutations in parC, is necessary for high-level fluoroquinolone resistance. asm.orgnih.gov For instance, the S83L substitution in E. coli can increase the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) from 0.016 mg/L to 0.38 mg/L. nih.gov The presence of mutations in both gyrA and parC is a common feature in highly resistant clinical isolates. asm.orgjidc.org
Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Norfloxacin Resistance
| Gene | Common Amino Acid Substitutions | Resulting Effect |
|---|---|---|
| gyrA | S83L, D87N | Decreased binding of norfloxacin to DNA gyrase, leading to resistance. The S83L substitution is particularly common and confers a significant increase in resistance. nih.gov |
| parC | S80I, E84G, E84V | Reduced affinity of norfloxacin for topoisomerase IV, further increasing the level of resistance, especially in strains already possessing gyrA mutations. nih.govasm.org |
Efflux Pump Mechanisms
Efflux pumps are membrane-bound proteins that actively transport a wide range of substrates, including antibiotics like norfloxacin, out of the bacterial cell. microbialcell.comasm.org This process reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. microbialcell.com
Role of Efflux Systems in Reducing Intracellular Concentration
Several families of efflux pumps contribute to norfloxacin resistance in both Gram-positive and Gram-negative bacteria. In Staphylococcus aureus, efflux pumps such as NorA, NorB, and SdrM are known to confer resistance to fluoroquinolones. microbialcell.comoup.com The NorB pump, for example, can extrude both hydrophobic and hydrophilic fluoroquinolones, including norfloxacin and ciprofloxacin. microbialcell.com
In Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a crucial role. asm.orgoup.com Overexpression of these pumps can lead to clinically significant levels of resistance. oup.com The AcrAB-TolC system works in concert with the outer membrane barrier to effectively reduce intracellular drug levels. asm.org In P. aeruginosa, the intrinsic resistance to many antibiotics, including norfloxacin, is partly attributed to the activity of chromosome-encoded efflux pumps like MexAB-OprM. scispace.comresearchgate.net
Table 2: Examples of Efflux Pumps Involved in Norfloxacin Resistance
| Efflux Pump | Bacterial Species | Substrates Extruded |
|---|---|---|
| AcrAB-TolC | Escherichia coli | Fluoroquinolones (including norfloxacin), tetracycline, chloramphenicol |
| NorA, NorB, SdrM | Staphylococcus aureus | Norfloxacin, ciprofloxacin, ethidium (B1194527) bromide, biocides. microbialcell.com |
| MexAB-OprM | Pseudomonas aeruginosa | Tetracycline, chloramphenicol, norfloxacin. researchgate.net |
| QepA | Enterobacteriaceae | Hydrophilic fluoroquinolones (norfloxacin, ciprofloxacin, enrofloxacin). nih.gov |
Plasmid-Mediated Resistance Mechanisms
The acquisition of resistance genes through plasmids, known as plasmid-mediated quinolone resistance (PMQR), represents another important mechanism. nih.govasm.org These genes can be readily transferred between bacteria, facilitating the rapid spread of resistance. Three main types of PMQR mechanisms have been identified. asm.org
The first involves Qnr proteins (e.g., QnrA, QnrB, QnrS), which belong to the pentapeptide repeat family. asm.org These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.gov The second mechanism is the enzymatic modification of fluoroquinolones by a variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr, which can acetylate drugs like norfloxacin and ciprofloxacin. nih.gov The third mechanism involves plasmid-encoded efflux pumps, such as QepA, which actively extrude hydrophilic fluoroquinolones. nih.gov A study on Klebsiella pneumoniae isolates from Southwest Iran found high frequencies of PMQR genes, with qnrS, aac(6')-Ib-cr, and qnrB being the most prevalent. nih.govspringermedicine.com
In Vitro Studies on Resistance Development and Susceptibility Profiling
In vitro studies are instrumental in understanding the dynamics of resistance development and for susceptibility profiling. Such studies have demonstrated that resistance to norfloxacin can emerge after a single exposure to the drug, with further increases in resistance occurring with subsequent exposures. nih.gov Experimental evolution studies with E. coli have shown that high-level fluoroquinolone resistance develops through a stepwise accumulation of mutations, often involving both target site alterations and efflux pump upregulation. asm.org
Susceptibility profiling of clinical isolates provides crucial data on resistance patterns. For example, a study on Klebsiella pneumoniae isolates revealed resistance rates of 56.3% to norfloxacin, 68.8% to ciprofloxacin, and 62.5% to ofloxacin. nih.govspringermedicine.com In another in vitro study, manipulating isolates of P. aeruginosa resulted in an increase of the Minimum Inhibitory Concentration (MIC) from a range of 0.4µg/ml to 0.84µg/ml up to 12.5µg/ml to 13.5µg/ml, indicating the development of resistance. scispace.com
Table 3: In Vitro Susceptibility of Bacterial Isolates to Norfloxacin
| Bacterial Species | Susceptibility Status | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli (Nu14) | Susceptible | 0.094 | asm.org |
| Pseudomonas aeruginosa | Susceptible (initial) | 0.4 - 0.84 | scispace.com |
| Pseudomonas aeruginosa | Resistant (induced) | 12.5 - 13.5 | scispace.com |
| Staphylococcus aureus (SA-1199) | Wild-type | - | oup.com |
| Staphylococcus aureus (SA-1199-3) | NorA hyperproducing mutant | - | oup.com |
| Klebsiella pneumoniae | Resistant Isolates | - | nih.govspringermedicine.com |
Pharmacokinetic and Pharmacodynamic Principles in Vitro and in Silico Models
Absorption Characteristics (Theoretical and Model-Based)
Norfloxacin (B1679917) is known to be absorbed through passive diffusion. nih.gov It is classified as a low permeability drug according to the Biopharmaceutical Classification System (BCS). farmaciajournal.com Human pharmacokinetic data indicate that the fraction of norfloxacin absorbed is only about 30–40%, which is indicative of a compound with poor permeability. farmaciajournal.com
Passive Diffusion Mechanisms
The absorption of norfloxacin primarily occurs via passive diffusion across the gastrointestinal tract. farmaciajournal.com This process is driven by the concentration gradient of the drug across the intestinal membrane. As an amphoteric molecule, norfloxacin's ionization state, and consequently its lipophilicity and ability to passively diffuse across lipid membranes, is influenced by the pH of the surrounding environment. acs.org While ionized forms are more soluble, the neutral species are more lipophilic and have higher membrane permeability. acs.org The molecule's structure, with its quinolone core, fluorine atom, and piperazine (B1678402) moiety, dictates its ability to traverse the lipid bilayer of enterocytes.
Permeability Assessment in Model Systems (e.g., Caco-2 cells, non-everted intestinal sacs)
The low permeability of norfloxacin has been confirmed in various in vitro models. farmaciajournal.com
Caco-2 Cells: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a standard in vitro model for predicting intestinal drug absorption. Studies have consistently shown that norfloxacin has low apparent permeability across Caco-2 cell monolayers. farmaciajournal.com In some studies, norfloxacin is used as a low permeability marker. researchgate.net The apparent permeability coefficient (Papp) for norfloxacin in Caco-2 cells is generally low, although specific values can vary depending on experimental conditions. nih.govgenominfo.org For instance, one study reported an intrinsic permeability coefficient for norfloxacin of 0.7 x 10⁻⁶ cm/s. nih.gov It has also been noted that norfloxacin can be a substrate for active efflux transporters in Caco-2 cells, which can further limit its net absorption. researchgate.net
Non-everted Intestinal Sacs: The non-everted rat intestinal sac model is another ex vivo method used to assess intestinal drug permeability. nih.gov Consistent with findings from Caco-2 cell assays, studies using non-everted intestinal sacs have also described the apparent permeability of norfloxacin as low. farmaciajournal.com This model provides a more physiologically complex environment than cell monolayers, including the mucus layer and the unstirred water layer, and the results reinforce the classification of norfloxacin as a poorly permeable drug. sci-hub.se
| Model System | Permeability Finding | Reference |
| Caco-2 Cells | Low apparent permeability | farmaciajournal.com |
| Intrinsic permeability coefficient: 0.7 x 10⁻⁶ cm/s | nih.gov | |
| Substrate for active efflux | researchgate.net | |
| Non-everted Intestinal Sacs | Low apparent permeability | farmaciajournal.com |
Distribution and Protein Binding (Theoretical and Model-Based)
Following absorption, norfloxacin is distributed throughout the body. Its binding to plasma proteins is relatively low, reported to be between 10% and 15%. drugbank.comwikipedia.org This low level of protein binding means that a large fraction of the drug in circulation is in its free, unbound form, which is the pharmacologically active form available to distribute into tissues and exert its antibacterial effect. drugbank.com Theoretical models of drug distribution would predict that with low plasma protein binding, norfloxacin would have a larger apparent volume of distribution, suggesting extensive tissue distribution. This is consistent with observations of high tissue-to-serum concentration ratios in tissues like the kidney and prostate. nih.gov
Metabolism and Biotransformation Pathways (Theoretical and Model-Based)
Norfloxacin undergoes metabolism in the liver and kidneys. drugbank.comwikipedia.org In silico studies and experimental data have identified several metabolic pathways. Six active metabolites of norfloxacin have been identified, although they possess lesser antimicrobial potency than the parent compound. wikipedia.orgmedsafe.govt.nz
Theoretical biotransformation pathways for norfloxacin include:
Modification of the piperazine ring: This is a primary site of metabolism. Reactions can include oxidation, de-ethylation, and cleavage of the carbon-nitrogen bonds on the piperazine ring. frontiersin.org
N-acetylation and N-nitrosation: Studies with environmental mycobacteria have shown the potential for N-acetylation and N-nitrosation of the piperazine moiety. nih.gov
Defluorination, decarboxylation, and de-ethylation: Degradation studies have proposed pathways involving the removal of the fluorine atom, the carboxylic acid group, and the ethyl group. researchgate.net
Phase II Conjugation: While less detailed in the literature for norfloxacin specifically, conjugation reactions are a common metabolic pathway for drugs containing suitable functional groups.
In silico models predict that norfloxacin is not a significant inhibitor of major cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6, but may be a substrate for CYP3A4. genominfo.org This suggests a lower likelihood of clinically significant drug-drug interactions mediated by the inhibition of these key metabolic enzymes.
Excretion Routes (Theoretical and Model-Based Renal and Biliary Clearance)
Norfloxacin and its metabolites are eliminated from the body through both renal and biliary excretion. drugbank.comfda.gov
Renal Clearance: A significant portion of an administered dose of norfloxacin is excreted unchanged in the urine. nih.gov Renal excretion occurs through a combination of glomerular filtration and active tubular secretion. drugbank.comwikipedia.org The high rate of renal clearance, approximately 275 mL/min, supports the involvement of an active secretory process in addition to filtration. drugbank.comwikipedia.org Theoretical models of renal clearance would consider the drug's molecular weight, charge at physiological pH, and its potential interaction with renal transporters. Given its high renal clearance, norfloxacin is likely a substrate for renal efflux transporters.
Biliary Clearance: A portion of norfloxacin is also eliminated via the biliary system, contributing to its presence in feces. fda.gov Fecal recovery accounts for about 30% of the administered dose. medsafe.govt.nz Studies have confirmed the presence of norfloxacin in human gallbladder bile, with mean bile-to-serum concentration ratios being significant. nih.gov Theoretical models for predicting biliary excretion often consider factors like molecular weight and the presence of specific chemical moieties that are recognized by hepatic transporters.
In Silico Pharmacokinetic Predictions (e.g., ADME studies)
In silico tools, such as SwissADME, are frequently used to predict the ADME properties of drug candidates, including norfloxacin and its analogues. mdpi.comfarmaciajournal.com These computational models provide theoretical predictions based on the molecule's structure.
For norfloxacin, typical in silico predictions include:
Gastrointestinal (GI) Absorption: Predicted to be high. mdpi.com
Blood-Brain Barrier (BBB) Permeability: Generally predicted not to cross the BBB, suggesting a lower potential for central nervous system side effects. mdpi.com
Cytochrome P450 (CYP) Inhibition: Predicted not to be an inhibitor of several major CYP isoforms, which aligns with experimental findings. genominfo.org
Lipinski's Rule of Five: Norfloxacin generally adheres to Lipinski's rule, which suggests it has drug-like physicochemical properties conducive to oral absorption. genominfo.org
These in silico predictions are valuable for understanding the pharmacokinetic profile of norfloxacin from a theoretical standpoint and for guiding the design of new derivatives with improved properties. nih.govresearchgate.net
| ADME Parameter | In Silico Prediction | Reference |
| Gastrointestinal Absorption | High | mdpi.com |
| Blood-Brain Barrier Permeability | Low (Does not cross) | mdpi.com |
| CYP Inhibition (major isoforms) | No | genominfo.org |
| Adherence to Lipinski's Rule | Yes | genominfo.org |
Pharmacodynamic Modeling of Antimicrobial Efficacy (In Vitro)
Minimum Inhibitory Concentration (MIC) and Post-Antibiotic Effects
The Minimum Inhibitory Concentration (MIC) is a fundamental pharmacodynamic parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. ncats.io The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. asm.org
Minimum Inhibitory Concentration (MIC)
Norfloxacin demonstrates a broad spectrum of activity against a variety of Gram-negative and Gram-positive bacteria. medsafe.govt.nz Its potency, as measured by the MIC, varies depending on the bacterial species.
Research has established the MIC90 (the concentration required to inhibit 90% of isolates) for a range of pathogens. For many members of the Enterobacteriaceae family, the MIC90 is 0.5 mg/l or less. nih.gov Specifically, the MIC90 for Escherichia coli is 0.05 µg/mL, for Klebsiella sp. it is 0.4 µg/mL, and for Salmonella and Shigella spp. it is 0.1 µg/mL. nih.gov Other Gram-negative bacteria such as Citrobacter sp., Enterobacter cloacae, Enterobacter aerogenes, and Enterobacter agglomerans have MIC90 values of 0.4 µg/mL, 0.2 µg/mL, 0.4 µg/mL, and 0.2 µg/mL, respectively. nih.gov
The activity against Pseudomonas aeruginosa is also notable, with MIC50, MIC75, and MIC90 values of 0.8, 1.6, and 3.1 µg/mL, respectively. nih.gov However, norfloxacin is generally less active against Gram-positive organisms. nih.gov For instance, the MIC90 for Staphylococcus aureus is 1.6 µg/mL, for Streptococcus pyogenes it is 6.3 µg/mL, for Streptococcus agalactiae it is 3.1 µg/mL, and for Streptococcus faecalis it is 12.5 µg/mL. nih.gov The MIC of norfloxacin for several Mycobacterium species has been found to range from 1.6 to 25.0 μg/ml. nih.gov
It is important to note that there can be significant variability in reported MIC values across different studies, which can be attributed to minor variations in testing protocols. mdpi.com For example, the MIC of norfloxacin against E. coli ATCC 25922 has been reported to range from less than 0.094 µM to 117.433 µM in different studies. mdpi.com Similarly, for S. aureus ATCC 25923, the MIC has ranged from less than 0.128 µM to 156.170 µM. mdpi.com
Table 1: In Vitro Activity of Norfloxacin Against Various Bacterial Species
| Bacterial Species | MIC Range/Value (µg/mL) | Source |
| Escherichia coli | MIC90: 0.05 | nih.gov |
| Klebsiella sp. | MIC90: 0.4 | nih.gov |
| Salmonella spp. | MIC90: 0.1 | nih.gov |
| Shigella spp. | MIC90: 0.1 | nih.gov |
| Citrobacter sp. | MIC90: 0.4 | nih.gov |
| Enterobacter cloacae | MIC90: 0.2 | nih.gov |
| Enterobacter aerogenes | MIC90: 0.4 | nih.gov |
| Enterobacter agglomerans | MIC90: 0.2 | nih.gov |
| Proteus mirabilis | MIC: 0.1 | nih.gov |
| Morganella sp. | MIC: 0.2 | nih.gov |
| Proteus vulgaris | MIC: 0.8 | nih.gov |
| Proteus rettgeri | MIC: 0.3 | nih.gov |
| Providencia sp. | MIC: 1.6 | nih.gov |
| Serratia sp. | MIC90: 1.6 | nih.gov |
| Acinetobacter sp. | MIC90: 6.3 | nih.gov |
| Pseudomonas aeruginosa | MIC50: 0.8, MIC75: 1.6, MIC90: 3.1 | nih.gov |
| Pseudomonas maltophilia | MIC50: 3.1, MIC90: 12.5 | nih.gov |
| Yersinia | <1 | nih.gov |
| Arizona | <1 | nih.gov |
| Aeromonas | <1 | nih.gov |
| Campylobacter | <1 | nih.gov |
| Staphylococcus aureus | MIC90: 1.6 | nih.gov |
| Streptococcus pyogenes | MIC90: 6.3 | nih.gov |
| Streptococcus agalactiae | MIC90: 3.1 | nih.gov |
| Streptococcus faecalis | MIC90: 12.5 | nih.gov |
| Listeria | All strains inhibited by 3.1 | nih.gov |
| Vibrio cholerae | MIC90: 0.008 mg/l | nih.gov |
| Aeromonas hydrophila | MIC90: 0.016 mg/l | nih.gov |
| Vibrio cholerae non 01 | MIC90: 0.032 mg/l | nih.gov |
| Vibrio parahaemolyticus | MIC90: 0.064 mg/l | nih.gov |
| Yersinia enterocolitica 03 | MIC90: 0.064 mg/l | nih.gov |
| Enterotoxigenic E. coli (ETEC) | MIC90: 0.064 mg/l | nih.gov |
| Enteropathogenic E. coli (EPEC) | MIC90: 0.064 mg/l | nih.gov |
| Campylobacter species | MIC90: 0.5 mg/l | nih.gov |
Post-Antibiotic Effect (PAE)
Norfloxacin exhibits a post-antibiotic effect (PAE), meaning its suppression of bacterial growth continues even after the drug concentration falls below the MIC. asm.orgnih.gov In vitro studies have demonstrated that norfloxacin produces PAEs ranging from 1.1 to 3.8 hours against various pathogens, including Staphylococcus aureus, Streptococcus (Enterococcus) faecalis, Escherichia coli, and Pseudomonas aeruginosa. asm.orgnih.gov The induction of a PAE requires that the antibiotic concentration exceeds the MIC for the pathogen for at least several minutes. asm.orgnih.gov
Further research has shown that the duration of the PAE can be influenced by the specific bacterial strain and the presence of other compounds. For instance, in one study, the PAE of norfloxacin on S. aureus strain SA 1199 was 0.9 hours, while on strain SA 1199B it was 0.6 hours, and on strain SA 1199-3 it was 0.2 hours. asm.org The addition of NorA inhibitors like reserpine (B192253) and omeprazole (B731) was found to significantly increase the PAE of norfloxacin against these strains. asm.org For example, with norfloxacin, reserpine and omeprazole increased the PAE on S. aureus SA 1199 by approximately 4.5-fold and 2.5-fold, respectively. asm.org
Table 2: In Vitro Post-Antibiotic Effect (PAE) of Norfloxacin
| Bacterial Strain | Norfloxacin PAE (hours) | Norfloxacin + Reserpine PAE (hours) | Norfloxacin + Omeprazole PAE (hours) | Source |
| Staphylococcus aureus | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |
| Streptococcus (Enterococcus) faecalis | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |
| Escherichia coli | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |
| Pseudomonas aeruginosa | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |
| S. aureus SA 1199 | 0.9 | ~4.05 | ~2.25 | asm.org |
| S. aureus SA 1199B | 0.6 | 1.1 - 1.3 | 1.1 - 1.3 | asm.org |
| S. aureus SA 1199-3 | 0.2 | 0.4 - 1.1 | 0.4 - 1.1 | asm.org |
Spectrophotometric Techniques
Spectrophotometry, a mainstay in pharmaceutical analysis, offers several approaches for the determination of norfloxacin, leveraging its inherent light-absorbing properties and its ability to form colored complexes.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of norfloxacin in various formulations. This method is based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) for norfloxacin can vary depending on the solvent used.
In 0.1 M hydrochloric acid (HCl), norfloxacin exhibits a maximum absorption at approximately 277 nm or 278 nm. researchgate.netbanglajol.infoinnovareacademics.in Studies have demonstrated linearity in the concentration range of 2-12 µg/mL in this medium. researchgate.net Another developed method in 0.1 N HCl found a linearity range of 1–5 µg/ml with a limit of detection (LOD) of 0.39 µg/ml and a limit of quantification (LOQ) of 1.19 µg/ml. innovareacademics.in
The formation of complexes with metal ions can also be utilized for spectrophotometric determination. For instance, norfloxacin forms stable 1:1 complexes with iron(III) and copper(II) ions, with maximum absorptions at 425 nm and 415 nm, respectively. researchgate.net The linearity for these complexes holds up to 101.16 µg/ml for Fe(III) and 139.10 µg/ml for Cu(II). researchgate.net Another method involves the use of the charge-transfer complex formation with chloranilic acid, resulting in a purple solution with an absorption maximum at 520 nm and a linear range of 90.0-120.0 µg/mL. banglajol.infounesp.br
Additionally, a pH-induced absorbance difference method has been described, which measures the difference in absorbance between a solution in 0.1 N HCl and 0.1 N NaOH at 280 nm. nih.gov
Table 1: UV-Visible Spectrophotometric Methods for Norfloxacin Determination
| Method | Solvent/Reagent | λmax (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
|---|---|---|---|---|---|---|
| Direct UV | 0.1 N Hydrochloric Acid | 277 | 2-12 | - | - | researchgate.net |
| Direct UV | 0.1 N Hydrochloric Acid | 278 | 1-5 | 0.39 | 1.19 | innovareacademics.in |
| Complexation | Iron(III) Chloride | 425 | up to 101.16 | - | - | researchgate.net |
| Complexation | Copper(II) Acetate | 415 | up to 139.10 | - | - | researchgate.net |
| Charge-Transfer Complex | Chloranilic Acid | 520 | 90.0-120.0 | - | - | banglajol.infounesp.br |
| pH-Induced Difference | 0.1 N HCl / 0.1 N NaOH | 280 | - | - | - | nih.gov |
Fluorometry
Fluorometry is a highly sensitive analytical technique for the determination of norfloxacin. The method is based on the inherent fluorescent properties of the norfloxacin molecule. When excited at a specific wavelength, it emits light at a longer wavelength, and the intensity of this emitted light is proportional to the concentration of the drug.
For the determination of norfloxacin in serum, a fluorometric assay can be carried out in 0.1 M HCl with the addition of sodium dodecyl sulfate. researchgate.net The excitation wavelength is set at 320 nm, and the emission is measured at 450 nm. researchgate.net This method provides a linear calibration curve in the concentration range of 20–320 µg/L, with a low detection limit of 2 µg/L. researchgate.net The interaction of norfloxacin with human serum albumin has also been studied using fluorescence quenching, with an excitation wavelength of 280 nm. mdpi.com
Table 3: Fluorometric Method for Norfloxacin Determination
| Sample Matrix | Reagents | Excitation λ (nm) | Emission λ (nm) | Linear Range (µg/L) | LOD (µg/L) | Citation |
|---|---|---|---|---|---|---|
| Serum | 0.1 M HCl, Sodium Dodecyl Sulfate | 320 | 450 | 20-320 | 2 | researchgate.net |
| - | Human Serum Albumin | 280 | - | - | - | mdpi.com |
Chromatographic Techniques
Chromatographic techniques are powerful separation methods that are widely used for the analysis of multicomponent samples and for the determination of drugs in complex matrices. High-performance liquid chromatography and thin-layer chromatography are the most common chromatographic methods for norfloxacin analysis. scispace.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of norfloxacin due to its high resolution, sensitivity, and specificity. scispace.comresearchgate.net Various HPLC methods have been developed and validated for the determination of norfloxacin in pharmaceutical dosage forms and biological fluids.
A common approach is reversed-phase HPLC (RP-HPLC). One such method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and purified water (60:40 v/v) at pH 2.4, with UV detection at 278 nm. mdpi.com Another RP-HPLC method employs a mobile phase of 20mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (70:30 v/v) adjusted to pH 4.0 with formic acid, with detection at 280 nm. primescholars.com This method was found to be linear in the range of 10-150 µg/ml. primescholars.com
For the simultaneous estimation of norfloxacin and tinidazole (B1682380), a rapid RP-HPLC method has been developed using a monolithic silica (B1680970) column. ajpaonline.com The mobile phase is a mixture of methanol and 0.025M potassium dihydrogen phosphate (B84403) (20:80, v/v) adjusted to pH 3, with detection at 290 nm. ajpaonline.com This method offers a very short analysis time, with retention times of 1.2 minutes for tinidazole and 1.6 minutes for norfloxacin, and is linear over a concentration range of 1-80 µg/mL for both drugs. ajpaonline.com
Table 4: High-Performance Liquid Chromatography (HPLC) Methods for Norfloxacin Determination
| Column | Mobile Phase | Detection Wavelength (nm) | Linear Range (µg/mL) | Retention Time (min) | Citation |
|---|---|---|---|---|---|
| Wonda Cract ODS-2 (C18) | Methanol : Purified Water (60:40 v/v), pH 2.4 | 278 | - | - | mdpi.com |
| - | 20mM Ammonium Formate : Acetonitrile (70:30 v/v), pH 4.0 | 280 | 10-150 | - | primescholars.com |
| Chromolith® Performance RP-18e | Methanol : 0.025M KH2PO4 (20:80, v/v), pH 3 | 290 | 1-80 | 1.6 | ajpaonline.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective chromatographic technique used for the identification and separation of norfloxacin. scispace.comresearchgate.net It can also be used for quantitative analysis when combined with densitometry.
A stability-indicating TLC-densitometric method has been developed for the estimation of norfloxacin. aun.edu.egresearchgate.net This method uses precoated silica gel F254 TLC plates with a mobile phase of n-butanol, methanol, and ammonia (B1221849) (33%) in a ratio of 8:1:3.5 (v/v/v). aun.edu.egresearchgate.net Densitometric scanning is performed at 282 nm. aun.edu.egresearchgate.net The method was validated and showed a linear range of 6–150 ng/band with a limit of detection (LOD) of 1.01 ng/band and a limit of quantification (LOQ) of 3.06 ng/band. aun.edu.eg
Another TLC method for the identification of norfloxacin uses a mobile phase of methanol and ammonium hydroxide (B78521) (8:3, v/v), with visualization under UVC light at 254 nm. researchgate.net The United States Pharmacopeia (USP) describes a TLC method using a mobile phase of water, diethylamine, toluene, chloroform, and methanol (8:14:20:40:40 v/v/v/v/v). scispace.com
Table 5: Thin-Layer Chromatography (TLC) Methods for Norfloxacin Determination
| Stationary Phase | Mobile Phase | Detection | Rf Value | Application | Citation |
|---|---|---|---|---|---|
| Silica Gel F254 | n-Butanol : Methanol : Ammonia (33%) (8:1:3.5 v/v/v) | Densitometry at 282 nm | 0.30 | Quantitative Estimation | aun.edu.egresearchgate.net |
| - | Methanol : Ammonium Hydroxide (8:3, v/v) | UVC light (254 nm) | - | Identification | researchgate.net |
| - | Water : Diethylamine : Toluene : Chloroform : Methanol (8:14:20:40:40 v/v/v/v/v) | - | - | Identification (USP) | scispace.com |
Gas Chromatography-Mass Spectrometry (GC-MS) (Implicit in environmental studies)
While less common for the direct analysis of intact Norfloxacin due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) plays an implicit role in environmental studies. GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.org This combination allows for the identification and quantification of a wide array of organic compounds with high specificity and sensitivity. longdom.org In the context of Norfloxacin, GC-MS is more likely to be employed for the analysis of its degradation products or related compounds in environmental samples. longdom.org The application of GC-MS is fundamental in environmental monitoring for assessing the impact of various pollutants on ecosystems and public health. longdom.org
Electrochemical and Voltammetric Techniques
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of Norfloxacin. utwente.nlnih.gov These techniques are based on the electrochemical behavior of Norfloxacin, specifically its oxidation at an electrode surface. nih.govscispace.com
Cyclic Voltammetry (CV) , Linear Sweep Voltammetry (LSV) , and Differential Pulse Voltammetry (DPV) are among the electrochemical methods utilized. utwente.nlutwente.nl For instance, a high-sensitivity electrochemical sensor using a composite electrode of multi-walled carbon nanotubes-carbon paste electrode modified with partially reduced graphene oxide and gold nanoparticles has been developed for Norfloxacin analysis. utwente.nl This sensor demonstrated high electrical conductivity and excellent electrocatalytic activity. utwente.nl
Another approach involves the use of a glassy carbon electrode modified with multi-walled carbon nanotubes and Nafion, which has been shown to exhibit efficient electrocatalytic oxidation of Norfloxacin. nih.gov Similarly, a voltammetric sensor fabricated by coating a glassy carbon electrode with a graphene oxide and Nafion composite film has demonstrated high sensitivity for Norfloxacin determination. scielo.br
Adsorptive differential-pulse stripping voltammetry is another highly sensitive technique that has been applied for the analysis of Norfloxacin. This method involves the preconcentration of Norfloxacin by adsorption onto a hanging mercury drop electrode, followed by a differential-pulse cathodic stripping step. rsc.org This technique has been shown to detect Norfloxacin at ultratrace levels. rsc.org
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of Norfloxacin in pharmaceutical products. nih.govresearchgate.net CE offers advantages such as rapidity, simplicity in reagent and sample preparation, and low consumption of reagents and samples. nih.gov
A CE method with UV photo-diode array detection has been developed for the simultaneous determination of Norfloxacin and Tinidazole in pharmaceuticals. nih.gov The separation was optimized by adjusting parameters like electrolyte concentration, pH, injection time, voltage, and column temperature. nih.gov Another study utilized CE for the quality control of Norfloxacin tablets, highlighting its utility in routine analysis in the pharmaceutical industry. researchgate.net
Due to the similar structures of some fluoroquinolones, conventional Capillary Zone Electrophoresis (CZE) may not provide adequate separation. scielo.br In such cases, Micellar Electrokinetic Chromatography (MEKC) , which involves adding a surfactant to the buffer solution, can be employed to achieve successful separation. scielo.br
Validation Parameters of Analytical Methods (LOD, LOQ, Linearity, Accuracy, Precision)
The validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose. Key validation parameters include the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjpmr.comscielo.br This is typically evaluated by a regression analysis of a calibration curve. scielo.br
Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a sample with a known amount of the analyte. researchgate.netscielo.br
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netscielo.br
Interactive Data Table: Validation Parameters for Norfloxacin Analytical Methods
| Analytical Technique | LOD | LOQ | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|
| Electrochemical Sensor | 0.016 µM | - | 0.03–50.0 µM | - | - | utwente.nl |
| Voltammetry (DPV) | 5x10⁻⁹ mol/L | - | 1x10⁻⁸–7x10⁻⁶ mol/L | - | - | scielo.br |
| Turbidimetric Bioassay | 0.83 µg/mL | 2.79 µg/mL | 25–100 µg/mL | 100.74% | 1.33% (intra-assay), 0.21% (inter-assay) | scielo.br |
| UV Spectrophotometry | 0.014 µg/mL | 0.047 µg/mL | 2-10 µg/mL | <2% RSD | <2% | researchgate.net |
| LSV (MWCNTs/Nafion GCE) | 5 x 10⁻⁸ mol/L | - | 0.1-100 µmol/L | - | - | nih.gov |
Application of Analytical Methods in Pharmaceutical Formulations and Environmental Matrices
The developed analytical methods for Norfloxacin find critical applications in both the pharmaceutical industry and environmental monitoring.
In pharmaceutical formulations , these methods are essential for quality control, ensuring that tablets and other dosage forms contain the correct amount of the active pharmaceutical ingredient. researchgate.nettci-thaijo.org Spectrophotometric methods, for example, have been developed for the quantification of Norfloxacin in tablets. tci-thaijo.org Electrochemical sensors have also been successfully used for detecting Norfloxacin in pharmaceutical formulations. utwente.nlutwente.nl The standard addition technique is often employed to determine the Norfloxacin content in commercial tablets, yielding good recoveries without interference from excipients. rsc.org
In environmental matrices , the presence of Norfloxacin is a growing concern due to its potential to contribute to antibiotic resistance. scielo.br Analytical methods are used to detect and quantify Norfloxacin in various environmental samples, including wastewater, surface water, and soil. scielo.brmdpi.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Norfloxacin in municipal wastewater samples. nih.gov The presence of Norfloxacin has been reported in sewage and at wastewater treatment plants, with concentrations ranging from nanograms to micrograms per liter. scielo.br The analysis of Norfloxacin in environmental samples is crucial for understanding its fate, transport, and potential ecological risks. mdpi.comnih.gov
Research and Applications
Established Synthetic Pathways for Norfloxacin
The conventional synthesis of norfloxacin is a multi-step process that has been refined over the years. A common pathway involves the construction of the quinolone core followed by the introduction of the piperazine (B1678402) moiety.
One established method begins with 2,4-dichloro-5-fluoroacetophenone. google.com This starting material undergoes a series of reactions to build the final molecule. The process typically includes condensation, cyclization, and substitution reactions. For instance, a reaction with methyl carbonate can form a propiolic acid methyl ester, which is then reacted with N,N-dimethylformamide dimethyl acetal. google.com Subsequent reaction with ethylamine (B1201723) and cyclization yields the core quinolone ring structure. google.com The final key step is a nucleophilic substitution reaction where the chlorine atom at the C-7 position is displaced by piperazine. mdpi.com
Table 1: Overview of a Conventional Norfloxacin Synthetic Pathway
| Step | Reactants | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | 2,4-dichloro-5-fluoroacetophenone, Methyl carbonate | 2,4-dichloro-5-fluorobenzoylpropionic acid methyl ester | Formation of a key keto-ester intermediate. google.com |
| 2 | Intermediate from Step 1, N,N-dimethylformamide dimethyl acetal | 3-Ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) methyl acrylate | Introduction of the ethylamino group. google.com |
| 3 | Intermediate from Step 2 | 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid methyl ester | Cyclization to form the quinolone ring system. google.com |
| 4 | Intermediate from Step 3, Piperazine | Norfloxacin | Introduction of the piperazine ring at the C-7 position. google.com |
Novel Derivatization Approaches
The core norfloxacin structure has been extensively used as a lead for developing new chemical entities. nih.gov Derivatization is a key strategy, with modifications typically focused on the C-3 carboxylic acid group or the N-4 atom of the piperazine ring to generate compounds with new properties. nih.govnih.gov
Synthesizing amino acid derivatives of norfloxacin is a strategy aimed at introducing new binding sites capable of interacting with additional targets within bacterial cells. nih.gov These modifications can involve creating ester, amide, or hydrazide linkages.
A common synthetic route involves the reaction of N-substituted piperazinyl norfloxacin derivatives with ethyl chloroformate in the presence of triethylamine (B128534) to form mixed anhydrides. nih.govacs.org These reactive intermediates are then treated with an amino acid ester hydrochloride to yield amino acid ester derivatives. nih.govacs.org Alternatively, free amino acid derivatives can be prepared by reacting N-acyl norfloxacin derivatives with ethyl chloroformate and then adding the desired amino acid. nih.gov Further reaction of the amino acid esters with hydrazine (B178648) hydrate (B1144303) can produce hydrazide derivatives. nih.govacs.org Researchers have successfully synthesized and characterized various conjugates using amino acids such as glycine, L-alanine, L-cysteine, and L-asparagine. nih.govresearchgate.net
Table 2: Synthesis of Norfloxacin Amino Acid Derivatives
| Derivative Type | Synthetic Method | Reagents | Final Yield (%) |
|---|---|---|---|
| Amino Acid Esters | Mixed anhydride (B1165640) formation followed by reaction with amino acid ester hydrochloride. nih.govacs.org | N-substituted norfloxacin, Ethyl chloroformate, Triethylamine, Amino acid ester HCl | 49-72. nih.govacs.org |
| Hydrazides | Reaction of amino acid esters with hydrazine hydrate. nih.govacs.org | Norfloxacin amino acid ester, Hydrazine hydrate, Methanol (B129727) | 53-70. nih.govacs.org |
| Free Amino Acids | Mixed anhydride formation followed by reaction with free amino acids. nih.gov | N-acyl norfloxacin, Ethyl chloroformate, Triethylamine, Amino acid | 45-63. nih.gov |
The bioisosteric replacement of the C-3 carboxylic acid moiety with a hydroxamic acid group is another significant derivatization strategy. nih.govjst.go.jp Hydroxamic acids are known for their metal-chelating properties, which can enable interactions with additional drug targets. nih.gov
The synthesis of these derivatives often starts with N4-substituted piperazinyl norfloxacin. nih.gov These compounds are reacted with ethyl chloroformate and triethylamine in dichloromethane (B109758) to generate a mixed anhydride. This intermediate then interacts with hydroxylamine (B1172632) hydrochloride to afford the final hydroxamic acid derivative. nih.gov The products are typically purified through crystallization. nih.gov This approach has been used to create a series of novel norfloxacin hydroxamic acid derivatives, which were characterized by IR, NMR, and mass spectrometry. nih.gov
To create drug delivery systems, norfloxacin has been conjugated to biodegradable polymers, forming polyester (B1180765) prodrugs. nih.govmdpi.com This strategy aims to improve the compound's pharmacokinetic profile. researchgate.net
The synthesis is typically a two-step process. mdpi.comnih.gov First, star-shaped polyesters are created through the ring-opening polymerization of cyclic esters like ε-caprolactone and D,L-lactide. mdpi.comresearchgate.netnih.gov This polymerization is carried out using initiators such as glycerol, pentaerythritol, or poly(ethylene glycol) and is catalyzed by stannous octoate. nih.gov The resulting polymers or copolymers have terminal hydroxyl groups. In the second step, these hydroxyl-terminated polyesters are reacted with the carboxylic acid group of norfloxacin to form an ester linkage, yielding the macromolecular prodrug. mdpi.comnih.gov
Table 3: Components for Polyester Prodrug Synthesis
| Polymer Type | Monomers | Initiators | Catalyst |
|---|---|---|---|
| Homopolymers | ε-caprolactone or D,L-lactide | Glycerol, Pentaerythritol, Poly(ethylene glycol) | Stannous octoate. nih.gov |
| Copolymers | ε-caprolactone and D,L-lactide | Glycerol, Pentaerythritol, Poly(ethylene glycol) | Stannous octoate. nih.gov |
Hybridization involves covalently linking two or more pharmacophores into a single molecule to target multiple biological pathways or to enhance activity. nih.govd-nb.info For norfloxacin, the most common strategy is to introduce new substituents at the C-7 position via the piperazine ring. d-nb.info
For example, norfloxacin-azole hybrids have been synthesized by first creating an intermediate that is then reacted with various amines in the presence of formaldehyde. d-nb.info This one-pot, three-component reaction efficiently merges the norfloxacin, azole, and amine units. d-nb.info In another study, a hybrid molecule of norfloxacin and biphenylacetic acid (an active metabolite of the NSAID fenbufen) was synthesized to investigate synergistic interactions at the GABA-A receptor. nih.gov The synthesis involved linking the two molecules with a -CONH(CH2)3- chain. nih.gov
Green Chemistry Principles in Norfloxacin Synthesis
In recent years, there has been a significant push to develop more environmentally friendly and sustainable methods for synthesizing pharmaceuticals, including norfloxacin and its derivatives. sruc.ac.ukijbpas.com Green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. sruc.ac.ukpharmafeatures.com
Key green strategies applied to fluoroquinolone synthesis include:
Microwave-Assisted Synthesis : Using microwave irradiation can drastically reduce reaction times and improve yields compared to conventional heating methods. sruc.ac.ukijbpas.com This technique has been successfully used to create hybrid piperazine-azole-fluoroquinolones. sruc.ac.uk
Use of Greener Solvents : Efforts have been made to replace hazardous organic solvents with more benign alternatives. sruc.ac.uk This includes using water as a solvent in refluxing processes, which simplifies work-up procedures and avoids harmful chemicals. sruc.ac.uk The concept of mixed hydrotropy, using solutions of agents like urea (B33335) and sodium benzoate, has also been explored to enhance the aqueous solubility of norfloxacin for analytical purposes, avoiding the need for organic solvents. researchgate.net
Domino Reactions : As mentioned previously, the development of domino (or tandem) reaction sequences shortens synthetic pathways, reducing the number of intermediate purification steps and thus minimizing solvent use and waste generation. rsc.org
Solvent-Free Reactions : The amination of norfloxacin-azole hybrids has been achieved efficiently without any solvent under microwave irradiation, representing a significant improvement over conventional methods that use solvents like DMF. d-nb.info
Ball-Milling : For environmental applications, a facile and eco-friendly ball-milling method has been used to prepare N-doped biochar using urea as a safe nitrogen precursor for the adsorption and degradation of norfloxacin. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Norfloxacin |
| Norfloxacin monohydrate |
| 2,4-dichloro-5-fluoroacetophenone |
| Methyl carbonate |
| 2,4-dichloro-5-fluorobenzoylpropionic acid methyl ester |
| N,N-dimethylformamide dimethyl acetal |
| 3-Ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) methyl acrylate |
| Ethylamine |
| 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid methyl ester |
| Piperazine |
| Chromone-3-carboxaldehyde |
| Tosyl chloride (TsCl) |
| Ethyl chloroformate |
| Triethylamine |
| Hydrazine hydrate |
| Glycine |
| L-alanine |
| L-cysteine |
| L-asparagine |
| Dichloromethane |
| Methanol |
| Hydroxylamine hydrochloride |
| ε-caprolactone |
| D,L-lactide |
| Glycerol |
| Pentaerythritol |
| Poly(ethylene glycol) |
| Stannous octoate |
| Biphenylacetic acid |
| Fenbufen |
| Formaldehyde |
| Urea |
| Sodium benzoate |
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (hydrates or solvates). Norfloxacin is known to exist in several anhydrous polymorphic forms and various hydrated states. researchgate.net
Initial studies identified two anhydrous polymorphs of norfloxacin, designated as Form A and Form B. colab.ws Subsequent research led to the discovery of a third anhydrous polymorph, Form C. mdpi.com These forms can be differentiated by various analytical techniques, including powder X-ray diffraction (PXRD), vibrational spectroscopy (Infrared and Raman), and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). mdpi.com
The thermodynamic relationships between these anhydrous forms have been a subject of study. Forms A and B were found to have an enantiotropic relationship, meaning one form can be reversibly converted into the other at a specific transition temperature; Form B is the more stable form at room temperature. colab.wsnih.gov A later study established an enantiotropic relationship between Form A and the newer Form C, and a monotropic relationship between Form B and Form C, where C is always more stable than B. mdpi.com The crystal structure of Form A reveals a zwitterionic molecule that crystallizes as a dimer stabilized by intermolecular hydrogen bonds. mdpi.com
Norfloxacin also forms several hydrates, which are crystalline solids containing water molecules within their lattice. Research has identified and characterized multiple stoichiometric hydrates, including a dihydrate, trihydrate, pentahydrate, and a hemipentahydrate (also referred to as a sesquihydrate). dntb.gov.uagoogle.comresearchgate.net In fact, further investigations clarified that a solid form previously misidentified as an anhydrous form was a sesquihydrate. dntb.gov.uagoogle.com The stability and interconversion of these hydrates are highly dependent on environmental conditions such as temperature and relative humidity. researchgate.net For instance, under gentle heating, most norfloxacin hydrates can transform into the anhydrous Form A. researchgate.net Conversely, exposure of anhydrous Form A to a high-moisture environment can lead to the formation of the pentahydrate. researchgate.net
Table 1: Characterized Polymorphic and Pseudopolymorphic Forms of Norfloxacin
| Form Name | Type | Key Characteristics | Citation(s) |
|---|---|---|---|
| Form A | Anhydrous Polymorph | Commercially available form, enantiotropically related to Forms B and C. | colab.wsmdpi.comontosight.ai |
| Form B | Anhydrous Polymorph | Stable form at room temperature, enantiotropically related to Form A. | colab.wsmdpi.comnih.gov |
| Form C | Anhydrous Polymorph | Obtained by crystallization in acetone; monotropically related to Form B. | mdpi.com |
| Dihydrate | Hydrate (Pseudopolymorph) | Stoichiometric hydrate containing two water molecules per norfloxacin molecule. | researchgate.netresearchgate.net |
| Trihydrate | Hydrate (Pseudopolymorph) | Stoichiometric hydrate containing three water molecules per norfloxacin molecule. | researchgate.netresearchgate.net |
| Pentahydrate | Hydrate (Pseudopolymorph) | Stoichiometric hydrate containing five water molecules per norfloxacin molecule. | researchgate.net |
| Sesquihydrate | Hydrate (Pseudopolymorph) | Contains 1.5 water molecules per norfloxacin molecule; has at least two of its own polymorphs. | dntb.gov.uagoogle.com |
The anhydrous forms of norfloxacin (A, B, and C) are distinct in their crystal packing and molecular conformation, leading to different physicochemical properties. mdpi.com Form A is often the commercially used form. ontosight.ai Form B was successfully produced by crystallization in 2-propanol. colab.ws The discovery of Form C, obtained from acetone, completed the description of the trimorphic system of anhydrous norfloxacin. mdpi.com The characterization data from techniques like DSC and FTIR spectroscopy show clear differences between the forms, particularly between Form A and the other two. mdpi.com For example, the C=O stretching vibration in the FTIR spectrum appears at different wavenumbers for each polymorph. mdpi.com
Table 2: Thermal Properties of Anhydrous Norfloxacin Polymorphs
| Polymorph | Analytical Method | Observed Thermal Events | Citation(s) |
|---|---|---|---|
| Form A | DSC | Single endotherm corresponding to melting. | colab.wsnih.gov |
| Form B | DSC | Two endotherms, one for a solid-solid transition to Form A and one for melting. | colab.ws |
| Form C | DSC | Single endotherm at 207°C (fusion). | mdpi.com |
| All Forms | TGA | No mass loss observed before melting, confirming they are anhydrous. | mdpi.com |
Cocrystal and Salt Formation with Pharmaceutical Co-formers
To modify the physicochemical properties of norfloxacin, researchers have explored the formation of multicomponent crystals, such as cocrystals and salts. This involves combining norfloxacin with a pharmaceutically acceptable co-former in a specific stoichiometric ratio within a crystal lattice.
A notable example of cocrystallization involves norfloxacin and resorcinol (B1680541). A new cocrystal of norfloxacin with resorcinol as the co-former has been synthesized and found to exist in both an anhydrous form and a monohydrate form. bohrium.comresearchgate.net Both forms feature a 1:1 stoichiometric ratio of norfloxacin to resorcinol. researchgate.net These new solid forms were characterized using PXRD, DSC, TGA, and NMR, confirming the formation of a new crystalline phase distinct from the starting components. researchgate.net The anhydrous cocrystal was indexed as having a triclinic cell. researchgate.net
Norfloxacin's ability to form salts with acidic co-formers has been leveraged to create new solid forms. Specifically, two novel hydrate salts of norfloxacin have been successfully prepared using phenolic acids as co-formers: 3,5-dihydroxybenzoic acid (3,5-DBA) and vanillic acid (VA). mdpi.comnih.govresearchgate.net These new multicomponent crystals, designated NORF–3,5-DBA hydrate and NORF–VA hydrate, were synthesized by slow evaporation and characterized in detail. nih.govdntb.gov.ua Single-crystal X-ray diffraction (SCXRD) confirmed their structures, revealing that they are indeed salts due to proton transfer from the phenolic acid to the norfloxacin molecule. nih.govdntb.gov.uaresearchgate.net The asymmetric unit of the NORF-3,5-DBA salt consists of one norfloxacin cation, one 3,5-DBA anion, and two water molecules. researchgate.net
The concept of multicomponent crystals extends to combining norfloxacin with other active pharmaceutical ingredients (APIs) to form multidrug salts. This approach aims to create a single crystalline solid containing two or more drugs. Research has led to the preparation of several multidrug salt forms of norfloxacin with non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac, diflunisal, and mefenamic acid, as well as a salt hydrate with indomethacin. researchgate.net These were prepared by methods such as liquid-assisted grinding. researchgate.net
Another well-characterized example is a drug-drug salt hydrate formed between norfloxacin and the antimicrobial drug sulfathiazole. nih.gov This new solid was confirmed to be a salt hydrate through SCXRD, PXRD, FTIR, and DSC analysis. nih.gov The formation of these multidrug solids creates new chemical entities with unique crystal structures and potentially modified pharmaceutical properties compared to the individual components. colab.wsnih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
A combination of diffraction and spectroscopic methods is essential for the unambiguous identification and characterization of this compound. These techniques probe the atomic arrangement within the crystal lattice and the vibrational and electronic properties of the molecule.
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure for a simple this compound is not readily found, structures of related hydrated forms and cocrystals provide significant insight into the molecular conformation and intermolecular interactions involving water.
For instance, various hydrated salts and cocrystals of norfloxacin have been successfully analyzed using SCXRD. rsc.orgacs.orgdntb.gov.ua The analysis of Norfloxacin fumarate (B1241708) monohydrate revealed a monoclinic crystal system with the P2₁/c space group. researchgate.net In these structures, water molecules play a crucial role in stabilizing the crystal lattice through hydrogen bonding. researchgate.netacs.org Proton transfer from an acidic coformer to the piperazinyl group of norfloxacin is a common feature, facilitated by the presence of water, leading to the formation of charge-assisted hydrogen bonds. acs.orgnih.gov The norfloxacin molecule itself often exists in a zwitterionic form within these hydrated crystals. psu.eduresearchgate.net
| Compound | Crystal System | Space Group | Key Parameters (Å, °) | Reference |
| Norfloxacin Fumarate Monohydrate | Monoclinic | P2₁/c | a=11.38, b=10.15, c=18.49, β=92.5 | researchgate.net |
| Norfloxacin 1.25 Hydrate | Monoclinic | P2₁/c | - | acs.org |
| Norfloxacin-Acetic Acid Solvate | Triclinic | - | a=15.69, b=9.23, c=6.99, α=107.38, β=90.38, γ=96.98 | researchgate.net |
| Norfloxacin Anhydrous (Form A) | Monoclinic | P2₁/c | - | psu.edu |
Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline solid forms and is extensively used to differentiate between anhydrous polymorphs, hydrates, and solvates. researchgate.net The PXRD pattern is a fingerprint for a specific crystalline phase. The comparison of experimental PXRD patterns with those calculated from SCXRD data confirms the bulk purity of a sample. rsc.org
The PXRD patterns of different norfloxacin forms show distinct characteristic peaks. researchgate.net For example, the patterns for anhydrous forms A and B are clearly distinguishable from each other and from hydrated forms. researchgate.net The formation of a new solid form, such as a cocrystal or a salt hydrate, is confirmed by the appearance of new, unique diffraction peaks that are absent in the patterns of the starting materials. nih.govresearchgate.net For instance, in the formation of a norfloxacin-3,5-dinitrobenzoic acid hydrate salt, characteristic peaks of norfloxacin (e.g., at 2θ of 7.87° and 30.35°) disappear, and new peaks emerge (e.g., at 13.94° and 26.32°), signifying the creation of a new crystalline entity. nih.gov
| Compound Form | Characteristic PXRD Peaks (2θ) | Reference |
| Norfloxacin (parent) | 7.19°, 7.87°, 12.10°, 30.35°, 32.50° | nih.gov |
| Norfloxacin Anhydrous (Form A) | 9.8°, 16.1°, 20.7°, 22.7° | researchgate.net |
| Norfloxacin Anhydrous (Form B) | 13.3°, 16.5°, 17.8°, 18.9°, 19.4°, 21.0°, 23.4°, 25.1°, 27.4° | researchgate.net |
| Norfloxacin-3,5-DBA Hydrate Salt (Salt 1) | 13.94°, 26.32° | nih.gov |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions in the solid state. cabidigitallibrary.org The IR spectrum of norfloxacin exhibits characteristic absorption bands corresponding to its various functional groups. ajabs.org Changes in the position, shape, or intensity of these bands, particularly those involved in hydrogen bonding (such as O-H, N-H, and C=O stretching vibrations), can confirm the formation of a hydrate or cocrystal. cabidigitallibrary.orgnih.gov
For example, the formation of a norfloxacin-caffeine complex is indicated by the broadening of the N-H stretching band at 3441 cm⁻¹ and changes in the 1700-1600 cm⁻¹ region. cabidigitallibrary.org The coordination of norfloxacin to metal ions through the keto and carboxylic acid groups is also readily identified by shifts in their respective stretching and deformation modes. cncb.ac.cn In hydrated forms, the presence of water is typically confirmed by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3441 | N-H stretch (piperazine) | cabidigitallibrary.org |
| 3032 | Aromatic C-H stretch | ajabs.org |
| 1884 | COOH stretch | cabidigitallibrary.org |
| 1670 | Conjugated C=O stretch (keto) | ajabs.org |
| 1646 | Endocyclic C=C stretch | cabidigitallibrary.org |
| 1615, 1495 | Benzene ring vibrations | ajabs.org |
| 1045 | C-F stretch | ajabs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, provides detailed information about the molecular structure and the local environment of atoms. Solution ¹H NMR is used for quantitative analysis and to confirm the stoichiometric ratio of components in multi-component crystals, such as cocrystals. nih.govnih.gov
Solid-state NMR (ssNMR), particularly ¹³C CP-MAS (Cross-Polarization/Magic Angle Spinning), is highly sensitive to the crystalline environment and is an excellent tool for distinguishing between different polymorphic and hydrated forms. cncb.ac.cnnih.gov Different crystal forms of norfloxacin (Forms A, B, and C) show distinct ¹³C chemical shifts, allowing for their unambiguous identification. psu.eduresearchgate.net The formation of a new solid phase, such as an inclusion complex with cyclodextrin, results in noticeable changes in the chemical shifts of the carbon atoms involved in the host-guest interaction. nih.gov
| Carbon Atom | ¹³C Chemical Shift δ (ppm) - Form A | ¹³C Chemical Shift δ (ppm) - Form B | ¹³C Chemical Shift δ (ppm) - Form C | Reference |
| C2, C6, C7 | 149.8, 147.4 | 148.8, 151.5, 146.4 | 148.4, 151.3, 146.3 | psu.edu |
| C3 | 108.9 | 117.7 | 117.3 | psu.edu |
| C4 | 176.8 | 174.3 | 174.1 | psu.edu |
| C4a | 120.4 | 124.1 | 123.7 | psu.edu |
Mass Spectrometry (MS) is used to determine the molecular weight of norfloxacin and to study its fragmentation patterns, which helps in structural confirmation. ajabs.org Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of 320.14. ufz.deresearchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. researchgate.netnationalmaglab.org The fragmentation of norfloxacin involves characteristic losses, such as the neutral loss of water and carbon dioxide from the carboxylic acid group, and cleavage of the piperazine ring. researchgate.net For example, the ion at m/z 302 results from the loss of H₂O, and the ion at m/z 276 corresponds to the subsequent loss of CO. researchgate.net These fragmentation pathways are crucial for the structural elucidation of metabolites and related compounds. researchgate.netnih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Reference |
| 320.14 | [C₁₆H₁₈FN₃O₃+H]⁺ (Protonated Molecule) | ufz.de |
| 302.13 | [M+H - H₂O]⁺ | ufz.deresearchgate.net |
| 276.15 | [M+H - H₂O - CO]⁺ or [M+H - CO₂]⁺ | ufz.deresearchgate.net |
| 233 | Further fragmentation of piperazine ring | researchgate.net |
Thermal Analysis for Solid-State Transitions
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the solid-state transitions of this compound, such as dehydration, desolvation, and melting. acs.orgresearchgate.net
TGA measures the change in mass of a sample as a function of temperature. For a hydrated form, TGA can quantify the water content. For example, a norfloxacin-resorcinol cocrystal monohydrate exhibited a weight loss of 3.8% upon heating, which corresponds to the theoretical loss of one water molecule (3.9%). nih.gov The dehydration of norfloxacin salts often occurs as the first thermal event upon heating. unesp.brrsc.org
DSC measures the heat flow associated with thermal transitions. The DSC thermogram of anhydrous norfloxacin shows a sharp endothermic peak corresponding to its melting point, typically around 221-228°C. unesp.brresearchgate.net For hydrated forms, the DSC curve is more complex. It often shows an initial broad endotherm associated with the removal of water molecules (dehydration). mdpi.com This can sometimes be followed by recrystallization into an anhydrous form (an exothermic event) and then the final melting of the anhydrous form at a higher temperature. mdpi.com For example, a norfloxacin-resorcinol cocrystal monohydrate shows a broad endotherm starting at 62°C, followed by other thermal events including a final melt at 189°C. mdpi.com
| Compound | Technique | Observed Transition(s) | Reference |
| Norfloxacin (anhydrous) | DSC | Endothermic peak (melting) at 221°C | unesp.br |
| Norfloxacin (with adsorbed water) | TGA/DSC | Dehydration (~0.35 H₂O) at 65-105°C; Melting at 221°C | unesp.br |
| Norfloxacin-Resorcinol Cocrystal Monohydrate | TGA | 3.8% mass loss (dehydration) from 30-138°C | nih.gov |
| Norfloxacin-Resorcinol Cocrystal Monohydrate | DSC | Wide endotherm from 62°C; second endotherm at 124°C; exotherm; final endotherm at 189°C | mdpi.com |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For hydrated compounds like this compound, DSC thermograms reveal endothermic events corresponding to the loss of water molecules, followed by the melting of the anhydrous form.
Studies on hydrated forms of norfloxacin, such as the dihydrate or sesquihydrate, show characteristic thermal events. researchgate.net A primary endothermic peak is typically observed between 105°C and 127°C, which corresponds to the evaporation of water. researchgate.net Following this dehydration event, the DSC trace shows a final transition peak between 223°C and 225°C, indicating the melting of the resulting anhydrous norfloxacin. researchgate.net
In multicomponent systems, such as cocrystals, the thermal profile is altered. For instance, a norfloxacin-resorcinol cocrystal monohydrate exhibits a complex series of thermal events. mdpi.com Its DSC analysis shows a broad endothermic event starting at 62°C, a second small endotherm at 124°C, an exothermic event, and a final endotherm at 189°C. mdpi.com When analyzed in a sealed crucible to prevent water escape, the same cocrystal monohydrate shows a first endothermic peak at 147°C and a second at 186°C. mdpi.com These findings highlight how the presence of a coformer modifies the thermal behavior of the hydrated drug.
Table 1: DSC Thermal Events for Norfloxacin Hydrates and Cocrystal Hydrates Data sourced from multiple studies and may represent different hydrated forms or experimental conditions.
| Sample | Event Type | Temperature (°C) | Associated Heat (J/g) | Description | Citation |
| Norfloxacin Dihydrate/Sesquihydrate | Endotherm | 105 - 127 | Not Specified | Evaporation of water | researchgate.net |
| Norfloxacin Dihydrate/Sesquihydrate | Endotherm | 223 - 225 | Not Specified | Melting of anhydrous drug | researchgate.net |
| Norfloxacin-Resorcinol Cocrystal Monohydrate | Endotherm | Starts at 62 | 124.3 | Dehydration | mdpi.com |
| Norfloxacin-Resorcinol Cocrystal Monohydrate | Endotherm | 124 | 3.7 | Solid-state transition | mdpi.com |
| Norfloxacin-Resorcinol Cocrystal Monohydrate | Exotherm | Post-124 | 36.5 | Recrystallization | mdpi.com |
| Norfloxacin-Resorcinol Cocrystal Monohydrate | Endotherm | 189 | 128.6 | Final melting | mdpi.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly effective for quantifying the water content in hydrates. The TGA curve for a hydrated compound will show a distinct step-wise weight loss corresponding to the removal of water molecules as the sample is heated.
TGA is used to confirm the hydration state of norfloxacin and its derivatives. acs.orgresearchgate.net For example, TGA of a norfloxacin-resorcinol cocrystal monohydrate detected a weight loss of 3.8% between 30°C and 138°C. mdpi.com This experimental value closely matches the theoretical weight loss of 3.9% for the removal of one molecule of water per molecule of the cocrystal, confirming its monohydrate nature. mdpi.com In contrast, TGA of anhydrous forms of norfloxacin shows no significant mass loss until the point of decomposition, clearly distinguishing them from their hydrated counterparts. psu.edu The technique has also been applied to characterize other hydrated forms, such as norfloxacin sesquihydrate. researchgate.net
Table 2: TGA Findings for Norfloxacin Cocrystal Monohydrate
| Sample | Temperature Range (°C) | Experimental Weight Loss (%) | Theoretical Weight Loss (%) | Interpretation | Citation |
| Norfloxacin-Resorcinol Cocrystal Monohydrate | 30 - 138 | 3.8 | 3.9 | Loss of one water molecule | mdpi.com |
Microscopic Techniques for Crystal Morphology
The morphology, or the shape and size of crystals, can impact important pharmaceutical properties. Microscopic techniques are essential for visualizing these characteristics.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to study the surface topography and morphology of solid materials at high resolution. In pharmaceutical sciences, SEM is widely used to observe the crystal habit (external shape), size, and texture of drug substances.
SEM analysis has been performed on various norfloxacin raw materials, which were identified by other means as being dihydrate or sesquihydrate forms. researchgate.net The technique is also a standard method for characterizing the morphology and shape/size characteristics of novel hydrated cocrystals and salts of norfloxacin. acs.org By providing detailed images of the particles, SEM helps in understanding how different crystallization conditions or the formation of hydrates can influence the final crystal appearance. For example, SEM has been used to compare the observed morphology of new anhydrous polymorphs of norfloxacin to previously known forms. psu.edu
Inhibition of Bacterial Topoisomerase Enzymes
The primary mode of action of norfloxacin involves the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA, a prerequisite for DNA replication, transcription, repair, and recombination. nih.govwikipedia.org
DNA Gyrase (Topoisomerase II) Inhibition in Gram-Negative Bacteria
In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the principal target of norfloxacin. nih.govoup.com This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is vital for the initiation of DNA replication and for relieving the torsional stress that arises during transcription. nih.gov Norfloxacin binds to the A subunit of DNA gyrase, effectively trapping the enzyme in a transient state where it has cleaved the DNA strands. oup.com This inhibition prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks. wikipedia.org
Research has quantified the inhibitory effect of norfloxacin on DNA gyrase. For instance, studies on purified E. coli DNA gyrase have determined the 50% inhibitory concentration (IC50) of norfloxacin, providing a measure of its potency against this specific target.
| Bacterial Species | Enzyme | IC50 of Norfloxacin (µg/mL) | Reference |
| Escherichia coli | DNA Gyrase | 0.5 - 1.5 | oup.com |
| Escherichia coli | DNA Gyrase | 100-fold higher IC50 in resistant strain vs. susceptible strain | asm.org |
Topoisomerase IV Inhibition in Gram-Positive Bacteria
Conversely, in many Gram-positive bacteria, including Staphylococcus aureus, topoisomerase IV is the primary target of norfloxacin. nih.govoup.com This enzyme plays a critical role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. nih.gov By inhibiting topoisomerase IV, norfloxacin prevents the proper segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division. nih.gov
The inhibitory concentration of norfloxacin against topoisomerase IV has also been a subject of detailed investigation, highlighting the differential sensitivity of this enzyme compared to DNA gyrase in various bacterial species.
| Bacterial Species | Enzyme | IC50 of Norfloxacin (µg/mL) | Reference |
| Staphylococcus aureus | Topoisomerase IV | 4 - 10 | oup.com |
| Staphylococcus aureus | Topoisomerase IV | Ranged from 1.62 to 31.6 | nih.gov |
Formation of Ternary Quinolone-Enzyme-DNA Complexes
The inhibitory action of norfloxacin is mediated through the formation of a stable ternary complex, consisting of the norfloxacin molecule, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.gov This complex effectively freezes the enzyme in its cleavage-competent state, preventing the completion of its catalytic cycle. The stability of this ternary complex is a key determinant of the drug's bactericidal activity. nih.gov
Effects on Bacterial DNA Replication, Transcription, Repair, and Recombination
The inhibition of DNA gyrase and topoisomerase IV by norfloxacin has profound and cascading effects on several essential cellular processes that are dependent on DNA integrity and proper topology. nih.gov The formation of stalled replication forks and the accumulation of double-strand breaks directly halt DNA replication. wikipedia.org Furthermore, the altered superhelical density of the DNA can interfere with the initiation and elongation stages of transcription. The DNA damage induced by norfloxacin also triggers the bacterial SOS response, a DNA repair system. However, the overwhelming level of damage often surpasses the cell's repair capacity. Consequently, processes like genetic recombination are also adversely affected.
Bactericidal Effects and Cellular Consequences
The culmination of the molecular events initiated by norfloxacin is a potent bactericidal effect. nih.gov The accumulation of irreparable double-strand DNA breaks is a primary trigger for cell death. wikipedia.org This leads to a rapid loss of bacterial viability.
Microscopic examination of bacteria treated with norfloxacin reveals significant morphological changes. A common observation, particularly in Gram-negative bacteria, is cell filamentation. nih.gov This elongation occurs because while cell growth continues, the inhibition of DNA replication and chromosome segregation prevents cell division. Other observed cellular consequences include alterations in cell size and the potential for cytoplasmic content leakage due to compromised cell envelope integrity. nih.govmdpi.com
| Bacterial Species | Observed Cellular Consequence | Reference |
| Escherichia coli | Filamentation (cell elongation) | nih.gov |
| Escherichia coli | Increased cell size | plos.org |
| Staphylococcus aureus | Increased cell area | plos.org |
| Staphylococcus aureus | Defected bacterial cells, membrane damage | mdpi.com |
Polypharmacological Effects of Norfloxacin Derivatives on Bacterial Cell Components (e.g., Peptidoglycan Synthesis)
Recent research has explored the development of norfloxacin derivatives with the aim of creating polypharmacological agents that target multiple bacterial components simultaneously. nih.govrsc.org This approach seeks to enhance antibacterial activity and potentially circumvent resistance mechanisms. Studies have shown that certain norfloxacin hydroxamic acid derivatives exhibit effects on peptidoglycan synthesis, a critical process for maintaining the bacterial cell wall. nih.govrsc.org
Specifically, derivatives designated as 16a, 17a, 17b, and 20b have demonstrated effects on key enzymes involved in cell wall synthesis, such as MreB , MurG , and PonA . nih.govrsc.org This suggests a novel mechanism of action for these derivatives, possibly by impairing the lipid II cycle, in addition to their primary activity against DNA topoisomerases. nih.govrsc.org
| Norfloxacin Derivative | Affected Peptidoglycan Synthesis Enzyme(s) | Proposed Additional Mechanism | Reference |
| 16a, 17a, 17b, 20b | MreB, MurG, PonA | Possible impairment of the lipid II cycle | nih.govrsc.org |
This expansion of the target profile represents a promising strategy in the ongoing effort to develop more effective antibacterial agents.
Formulation Science and Drug Delivery Systems
Oral Solid Dosage Forms Research
Research into oral solid dosage forms of norfloxacin (B1679917) aims to overcome its biopharmaceutical challenges, such as poor solubility and a narrow absorption window in the upper gastrointestinal tract.
Gastro-retentive floating tablets are designed to prolong the residence time of norfloxacin in the stomach, which can lead to increased bioavailability. nih.gov These systems have a lower bulk density than gastric fluids, allowing them to float and remain in the stomach for an extended period. researchgate.net
Floating matrix tablets of norfloxacin have been successfully developed using the wet granulation technique. nih.govrroij.com Various polymers, including hydroxypropyl methylcellulose (B11928114) (HPMC) of different viscosity grades (K4M, K100M), xanthan gum, and microcrystalline cellulose (MCC), have been utilized to control the drug release and impart buoyancy. nih.govrroij.com Gas-generating agents like sodium bicarbonate and citric acid are incorporated to produce carbon dioxide, which gets entrapped in the polymeric matrix, causing the tablet to float. rroij.comresearchgate.net
Studies have evaluated these tablets for their physical characteristics, floating properties, and in vitro drug release. The prepared tablets typically exhibit acceptable hardness, friability, and uniform drug content. rroij.comresearchgate.net The floating lag time (the time it takes for the tablet to start floating) and the total floating duration are critical parameters. Research has shown that as the concentration of polymers like HPMC K100M increases, the floating lag time tends to decrease while the total floating time increases. rroij.com In vivo radiographic studies in human volunteers have confirmed that these floating tablets can remain in the stomach for approximately 180 ± 30 minutes, effectively increasing the gastric retention time. nih.gov The drug release from these floating systems is often prolonged over several hours and is typically governed by a non-Fickian diffusion mechanism, indicating that both water diffusion and polymer chain rearrangement play significant roles. nih.gov
Table 1: Physical Properties of Norfloxacin Gastro-Retentive Floating Tablets
| Formulation Code | Hardness (kg/cm²) | Friability (%) | Drug Content (%) | Floating Lag Time (min) | Total Floating Time (h) |
|---|---|---|---|---|---|
| F1 | 7.8 ± 0.05 | < 1 | 98.5 | > 5 | 6.05 |
| F2 | 8.1 ± 0.04 | < 1 | 99.1 | < 3 | 8.5 |
| F3 | 8.5 ± 0.02 | < 1 | 99.5 | < 2 | 9.2 |
| F4 | 8.2 ± 0.03 | < 1 | 98.9 | < 3 | 7.5 |
Data derived from studies on various formulations. Actual values may vary based on specific polymer ratios and manufacturing processes. researchgate.net
Extended-release matrix tablets are a popular approach for controlling the release of norfloxacin, often allowing for once-a-day administration. nih.govnih.gov This is achieved by embedding the drug within a hydrophilic polymer matrix. As the tablet comes into contact with gastrointestinal fluids, the polymer hydrates to form a viscous gel layer that controls the rate of drug diffusion and matrix erosion. researchgate.net
Formulations have been developed using hydrophilic polymers such as hydroxypropylmethylcellulose (HPMC) and poly(ethylene oxide) (PEO) at various molecular weights and concentrations (typically 20% and 30%). nih.govsemanticscholar.org The molecular weight and concentration of the polymer are critical factors influencing the drug release rate. nih.gov Research shows that formulations with lower molecular weight polymers and lower concentrations result in faster drug dissolution. nih.govresearchgate.net Conversely, increasing the polymer's molecular weight and concentration leads to a stronger gel layer, making the drug release more dependent on diffusion. nih.govsemanticscholar.org
Analysis of the dissolution profiles using the Korsmeyer-Peppas exponential equation has demonstrated that the drug release is controlled by a combination of drug diffusion and polymer relaxation or erosion mechanisms. nih.govresearchgate.net Formulations utilizing intermediate molecular weight polymers or a high concentration (30%) of low molecular weight polymers have shown a desirable combination of extended and complete in vitro drug release. nih.gov Stability studies have found these tablets to be stable for at least 6 months under accelerated conditions (40 ± 2°C and 75 ± 5% relative humidity), though a film coating is often recommended to prevent photodegradation of norfloxacin. nih.govnih.gov
Table 2: Effect of Polymer Type and Concentration on Norfloxacin Release
| Polymer | Molecular Weight (MW) | Concentration (%) | Primary Release Mechanism | Time for Complete Release (approx.) |
|---|---|---|---|---|
| HPMC K100LV | Low | 20 | Erosion / Diffusion | 6–8 hours |
| HPMC K4M | Intermediate | 20 | Diffusion / Erosion | > 12 hours |
| PEO | High | 30 | Diffusion | > 24 hours |
This table summarizes general findings; specific release profiles depend on the complete formulation. nih.govnih.gov
The manufacturing process, particularly granulation and compression, significantly impacts the final properties of norfloxacin tablets. Studies have compared the effects of different raw material properties and manufacturing techniques, such as wet granulation versus direct compression. researchgate.netpharmtech.com
Wet granulation is a common technique used to improve the flow and compression characteristics of norfloxacin powder blends. Binders like polyvinylpyrrolidone (B124986) (PVP) have been found to produce satisfactory tablets with good hardness and low friability. The choice of disintegrant, such as corn starch, sodium starch glycolate, or microcrystalline cellulose, also influences the tablet's disintegration time and subsequent drug release.
However, batch-to-batch variability in the particle size and shape of the norfloxacin raw material can lead to processing challenges. pharmtech.com Research has shown that different raw material batches can exhibit vastly different compaction properties. For instance, a coarse, granular form of norfloxacin may be readily compacted, while a finer powder form may be non-compressible under the same conditions. pharmtech.com
Direct compression offers a simpler and more cost-effective manufacturing process. One study found that a direct compression formulation of norfloxacin required less compressional force to produce tablets of similar breaking strength compared to a wet granulated formulation, indicating superior compactibility. researchgate.net Furthermore, the directly compressed tablets disintegrated faster and released the active ingredient more rapidly during the initial stages of dissolution. researchgate.net Another approach involves using smartFilm technology, where norfloxacin is loaded into a porous cellulose matrix, granulated, and then compressed. nih.gov This method can produce tablets containing norfloxacin in an amorphous state, which improves its release profile. nih.gov
Table 3: Comparison of Norfloxacin Tablet Properties by Manufacturing Method
| Parameter | Wet Granulation | Direct Compression |
|---|---|---|
| Compressibility | Requires higher compression force | Requires lower compression force |
| Disintegration Time | Generally slower | Generally faster |
| Initial Dissolution Rate | Slower | Faster |
| Process Complexity | More complex (multiple steps) | Simpler (fewer steps) |
Comparative data based on a study of norfloxacin formulations. researchgate.net
Amorphous Solid Dispersions (ASDs) and Co-Amorphous (CA) Systems
Amorphous systems represent an advanced strategy to enhance the solubility and dissolution rate of poorly soluble drugs like norfloxacin, which is classified as a Biopharmaceutics Classification System (BCS) class IV drug. nih.govnih.gov By converting the crystalline drug into a high-energy amorphous state, its apparent solubility can be significantly increased. researchgate.net
Amorphous Solid Dispersions (ASDs) involve dispersing the drug in a polymer matrix, while co-amorphous (CA) systems stabilize the amorphous drug with a low-molecular-weight co-former, often through strong intermolecular interactions. researchgate.netnih.gov
Several methods have been explored for preparing norfloxacin ASDs and related systems. Mixed hydrotropic solubilization is one technique where norfloxacin solid dispersions are prepared using blends of agents like sodium citrate, niacinamide, and polyethylene (B3416737) glycol 4000. jetir.org Co-amorphous systems and cocrystals have also been developed. For example, a new cocrystal of norfloxacin with resorcinol (B1680541) as the co-former was synthesized via a solvent-mediated transformation in toluene. nih.govbohrium.com This cocrystal was found to exist in both anhydrous and monohydrate forms. nih.gov Dry ball milling is another technique used to successfully prepare co-amorphous norfloxacin with various co-formers. researchgate.net
Characterization of these amorphous systems is crucial to confirm the absence of crystallinity and understand their structure. Common analytical techniques include:
Differential Scanning Calorimetry (DSC): Used to identify the glass transition temperature (Tg) of the amorphous system and to check for the melting endotherm of any residual crystalline drug. jetir.orgkinampark.com
X-Ray Powder Diffraction (XRPD): A key method to verify the amorphous nature of the dispersion, identified by the presence of a "halo" pattern instead of the sharp peaks characteristic of crystalline materials. jetir.orgkinampark.com
Scanning Electron Microscopy (SEM): Provides information on the surface morphology of the solid dispersion particles. jetir.org
Fourier-Transform Infrared Spectroscopy (FTIR): Used to investigate potential intermolecular interactions between the drug and the carrier. nih.gov
Studies on norfloxacin-resorcinol cocrystals showed a remarkable increase in solubility, approximately 10-fold higher than that of crystalline norfloxacin. nih.govbohrium.com Similarly, solid dispersions prepared by mixed hydrotropy demonstrated significantly faster in vitro drug release compared to the bulk drug. jetir.org
For an ASD to be physically stable and prevent recrystallization of the drug, the drug and polymer must be miscible. nih.govnih.gov Drug-polymer miscibility refers to the ability of the two components to form a single, homogeneous amorphous phase. nih.gov Investigating this miscibility is a critical step in the development of stable ASDs. qub.ac.uk
The miscibility of norfloxacin with various polymers has been evaluated using theoretical and experimental approaches. researchgate.net
Theoretical Prediction: The Hansen solubility parameter (HSP) and the Flory-Huggins interaction parameter are used to predict miscibility. A smaller difference in solubility parameters between the drug and the polymer generally suggests better miscibility. researchgate.net
Experimental Determination: DSC is a primary tool, where a single, composition-dependent glass transition temperature (Tg) for the dispersion indicates miscibility. nih.gov Spectroscopic techniques like FTIR and Raman spectroscopy are also valuable as they can detect interactions at the molecular level, such as hydrogen bonding between the drug and the polymer, which promote miscibility and stabilize the amorphous form. mdpi.com
A study investigating the miscibility of norfloxacin with polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) found an order of miscibility as NFX-HPMCP > NFX-HPMC > NFX-PVP, based on solubility and interaction parameters. researchgate.net Molecular interactions, including π···π interactions and ionic interactions, are also crucial for the formation and physical stability of co-amorphous systems of norfloxacin. researchgate.net The stability of these systems is enhanced when the co-former has more aromatic rings and a larger difference in pKa relative to norfloxacin, facilitating stronger interactions. researchgate.net
Colloidal and Nanoparticle Systems
Colloidal and nanoparticle-based drug delivery systems offer a promising avenue for improving the oral bioavailability of poorly soluble drugs like norfloxacin. These systems can enhance solubility, protect the drug from degradation, and provide controlled or sustained release.
Lipid-Polymer Hybrid Nanoparticles (LPHNs) have emerged as an effective delivery system for norfloxacin, combining the advantages of both polymeric nanoparticles and liposomes nih.govmdpi.comelsevierpure.comqu.edu.qanih.gov. In these systems, norfloxacin is loaded into a core-shell structure, where a polymeric core is surrounded by a lipid layer. Studies have shown that norfloxacin-loaded LPHNs can be prepared in a solid amorphous state nih.govmdpi.comelsevierpure.comqu.edu.qanih.gov.
The optimized formulation of norfloxacin LPHNs has demonstrated desirable characteristics, including an acceptable particle size of around 121.27 nm, a low polydispersity index (PDI) of 0.214, and a zeta potential of -32 mV mdpi.comelsevierpure.comqu.edu.qanih.gov. The incorporation of components like oleic acid as a helper lipid and ethyl cellulose as a polymer has been shown to substantially increase the encapsulation efficiency, reaching from 65% to 97% nih.govmdpi.comnih.gov. In vitro studies have revealed a sustained drug release profile, with approximately 75% of the drug being released within 12 hours nih.govmdpi.comnih.gov. This sustained release characteristic is a key advantage for improving therapeutic efficacy and patient compliance.
Microspheres are solid, spherical microparticles that can be used to formulate oral controlled-release systems for drugs like norfloxacin ijpir.comjchr.org. These matrix systems, which can range in size from 1 to 1000 µm, encapsulate the drug within a polymer matrix, allowing for sustained drug delivery ijpir.comjchr.org.
Various natural and synthetic polymers, such as sodium alginate, carbopol, and sodium carboxymethyl cellulose (SCMC), have been utilized to prepare norfloxacin microspheres ijpir.comijpir.com. The multiple emulsion solvent evaporation technique is a common method for their preparation ijpir.comijpir.com. The properties of the resulting microspheres, including particle size and drug release, are influenced by the type and proportion of the polymer used. For instance, an increase in the polymer proportion can lead to an increase in particle size ijpir.comijpir.com.
Floating microspheres of norfloxacin have also been developed using natural gums like okra gum in combination with sodium alginate. These are designed to increase the gastric residence time, thereby allowing for controlled release and potentially improved absorption ijpsjournal.com. The release of norfloxacin from these microspheres is typically governed by a combination of diffusion and erosion mechanisms ijpsjournal.com.
| Formulation | Polymer(s) | Preparation Method | Key Findings |
| F1-F4 | Sodium Alginate, Okra Gum | Ionic Gelation | Particle size decreased with increasing okra gum concentration. Formulation F3 showed 69.22% drug release at 12 hours. ijpsjournal.com |
| - | Carbopol 934, SCMC | Multiple Emulsion Solvent Evaporation | Particle size increased with increasing polymer proportions. Good yield (60.16% to 80.64%) and drug loading (26.77% to 38.67%) were achieved. ijpir.com |
| NCG 9 | Chitosan, Guar Gum | Emulsification and Cross-linking | Optimized batch released 98.4% of the drug at 8 hours in phosphate (B84403) buffer pH 7.4. researchgate.net |
Pediatric Formulation Development (e.g., Dry Syrup)
Developing suitable dosage forms for pediatric patients presents unique challenges, including the need for easy administration, palatable taste, and stability. For a drug like norfloxacin, which is a solid that is only slightly soluble in water, a liquid dosage form such as a suspension is often necessary for children who have difficulty swallowing tablets or capsules researchgate.net. A dry syrup formulation, which is reconstituted into a suspension before administration, is a common approach to address the stability issues associated with liquid formulations.
The development of a stable and palatable norfloxacin dry syrup has been the focus of several studies researchgate.netsemanticscholar.org. One method involves the preparation of norfloxacin granules by coating them with a polymer like Acrycoat E100-40. Another approach is the formulation of norfloxacin microspheres using Eudragit E100, which are then adsorbed onto carriers such as lactose, microcrystalline cellulose (MCC), or mannitol researchgate.netsemanticscholar.org. These techniques can help to mask the bitter taste of the drug and improve the physical stability of the reconstituted suspension researchgate.netsemanticscholar.orgsemanticscholar.org.
Stability studies conducted on these dry syrup formulations have shown them to be stable, with the percentage of drug remaining higher than 98% of the initial concentration after three months of storage at 40 ± 2°C researchgate.net. The use of carriers like MCC and mannitol has been found to improve the physical stability of the microspheres, resulting in a palatable suspension with little to no bitter aftertaste researchgate.netsemanticscholar.org.
In Vitro Release Kinetics and Dissolution Profiles
The in vitro release kinetics and dissolution profile of norfloxacin are critical for predicting its in vivo performance. These studies are essential for formulation development and for ensuring batch-to-batch consistency.
The dissolution of norfloxacin is highly dependent on the pH of the dissolution medium nih.govnih.govresearchgate.net. Being a diprotic zwitterionic compound, its solubility is significantly influenced by the pH of its environment nih.gov. The dissolution rate is highest at a low pH, such as pH 2.0, where norfloxacin is fully protonated. As the pH increases, the dissolution rate tends to decrease nih.gov.
The release kinetics of norfloxacin from various formulations, such as extended-release matrix tablets, have been evaluated using different mathematical models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models nih.gov. These models help to elucidate the mechanism of drug release, which can be controlled by factors like drug diffusion and polymer relaxation or erosion nih.gov.
The pH of the gastrointestinal tract varies significantly, which has a profound impact on the dissolution and subsequent absorption of pH-sensitive drugs like norfloxacin. Studies have shown that norfloxacin exhibits very rapid and complete dissolution in simulated gastric fluid (SGF) at pH 1.2 and in acetate buffer at pH 4.0 farmaciajournal.comfarmaciajournal.com. However, in simulated intestinal fluid (SIF) at pH 6.8, the release is slow and incomplete, with only about 40% of the drug dissolving after two hours, which may be due to the saturation of the dissolution medium farmaciajournal.com.
The use of biorelevant media, which mimic the composition of gastrointestinal fluids more closely than compendial media, provides a more predictive in vitro tool for assessing the in vivo performance of a drug scielo.brnih.govjddtonline.info. These media typically contain bile salts and lecithin, which can influence the wetting and solubilization of poorly soluble drugs scielo.brnih.gov.
For norfloxacin, dissolution in biorelevant media follows different release kinetics compared to compendial media farmaciajournal.comfarmaciajournal.com. The presence of bile salts is expected to increase the solubility of norfloxacin through micellar solubilization. This effect has been observed to be significant under fed-state simulated conditions, where 100% of the drug was released, compared to only 32% under fasting conditions farmaciajournal.comfarmaciajournal.com. This suggests that food can have a significant effect on the dissolution and, consequently, the bioavailability of norfloxacin.
| Medium | pH | Key Components | Norfloxacin Dissolution |
| Simulated Gastric Fluid (SGF) | 1.2 | HCl | Rapid and complete farmaciajournal.com |
| Acetate Buffer | 4.0 | Acetic Acid, Sodium Acetate | Rapid and complete farmaciajournal.com |
| Simulated Intestinal Fluid (SIF) | 6.8 | Phosphate Buffer | Slow and incomplete (~40% after 2 hours) farmaciajournal.com |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Bile salts, Lecithin | Release is lower compared to fed state (32%) farmaciajournal.com |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Bile salts, Lecithin | Significantly increased release (100%) farmaciajournal.com |
Drug Diffusion and Polymer Erosion Mechanisms in Controlled Release Systems
The release of norfloxacin from controlled-release systems is a complex process governed by the interplay of drug diffusion and polymer erosion. In hydrophilic matrix systems, the mechanism of drug release is intricately linked to the properties of the polymer used, such as its molecular weight (MW) and concentration.
Research on extended-release norfloxacin tablets using hydrophilic polymers like hydroxypropylmethylcellulose (HPMC) and poly(ethylene oxide) (PEO) has shown that the release mechanism is dependent on the formulation's specific composition. nih.govnih.gov The analysis of dissolution profiles using the Korsmeyer-Peppas exponential equation is a common method to elucidate the dominant release mechanism. This model relates drug release to the elapsed time and a release exponent 'n', which is indicative of the transport mechanism.
For cylindrical matrix tablets, the value of the release exponent 'n' helps to identify the release mechanism nih.gov:
n = 0.45: Indicates a Fickian diffusion-controlled release.
n = 0.89: Indicates a swelling or erosion-controlled release (Case-II transport).
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Target Enzyme Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This technique is widely used to understand the interaction between a ligand, such as norfloxacin (B1679917), and its target protein at the atomic level. visionpublisher.inforesearchgate.net
Norfloxacin's antibacterial activity stems from its ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are critical for bacterial DNA replication, and by inhibiting them, norfloxacin effectively blocks cell division. nih.gov
Molecular docking simulations have been employed to model the interaction of norfloxacin within the active sites of these enzymes. researchgate.netnih.govfigshare.com Studies show that norfloxacin binds to a non-functional ternary complex formed by the enzyme and DNA. mdpi.com In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. mdpi.com
Docking studies, such as those using the S. aureus DNA gyrase active binding site (PDB ID: 2XCT), confirm that norfloxacin establishes key interactions within the enzyme's active site, leading to the inhibition of its activity. mdpi.comresearchgate.net These computational models are crucial for understanding the structural basis of inhibition and for designing new derivatives with enhanced potency. researchgate.netnih.gov
| Target Enzyme | Primary Bacterial Type | Role of Norfloxacin |
| DNA Gyrase | Gram-negative bacteria | Inhibits enzyme activity, blocking DNA replication. |
| Topoisomerase IV | Gram-positive bacteria | Inhibits enzyme activity, preventing the segregation of replicated chromosomes. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comfiveable.me By correlating molecular descriptors with activity, QSAR models can predict the efficacy of new, untested compounds. jocpr.comfiveable.menih.gov
For norfloxacin and its derivatives, QSAR studies have been conducted to predict their antibacterial activity based on a variety of molecular descriptors. researchgate.net These descriptors quantify different aspects of the molecule's structure and properties. Research has shown that a combination of electronic, physicochemical, and geometric descriptors can be used to build a robust QSAR model for norfloxacin derivatives. researchgate.net This model can then be formulated into a QSAR equation to predict the biological activity of new analogues, guiding the synthesis of more effective antibacterial agents. researchgate.net
| Descriptor Type | Examples | Relevance to Activity Prediction |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing interactions with the target. |
| Physicochemical | LogP (lipophilicity), molecular weight | Relates to the compound's ability to cross bacterial membranes and its general pharmacokinetic properties. |
| Geometric | Molecular surface area, volume, shape indices | Pertains to the size and shape of the molecule, which is critical for fitting into the enzyme's binding site. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comyoutube.comyoutube.com It is a widely used tool in computational chemistry to predict a molecule's physical and chemical properties from first principles. mdpi.comyoutube.com DFT calculations can determine properties like total energies, electronic densities of state, and molecular geometries. youtube.comyoutube.com
In the context of norfloxacin, DFT calculations have been utilized to evaluate the electronic properties of the molecule and its metal complexes. chemrxiv.org These studies help in understanding the charge distribution, reactivity, and stability of the compound. By calculating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the molecule's kinetic stability and chemical reactivity, which are important factors for its biological activity.
In Silico Prediction of Molecular Properties
In silico methods refer to computational approaches used to predict the properties of molecules, thereby reducing the need for extensive laboratory experiments.
Hansen Solubility Parameters (HSPs) are used to predict the solubility of a substance in a given solvent. youtube.com The principle behind HSPs is "like dissolves like," where solubility is predicted based on the similarity of the parameters between the solute and the solvent. youtube.com Each molecule is assigned three Hansen parameters:
δD (Dispersion): Represents the energy from dispersion forces between molecules.
δP (Polar): Represents the energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
These three parameters can be treated as coordinates for a point in a three-dimensional "solubility space." youtube.com The distance between the coordinates of a solute and a solvent determines their likelihood of dissolving. For norfloxacin, molecular dynamic simulations have been used to calculate its Hansen Solubility Parameters, providing a theoretical basis for understanding its solubility behavior in various solvents. mdpi.com
Flory-Huggins Interaction Parameters
The physical stability and performance of amorphous solid dispersions (ASDs) are critically dependent on the miscibility between the drug and the polymer carrier. The Flory-Huggins theory is a fundamental thermodynamic model used to describe and predict the miscibility of components in a mixture, such as a drug and a polymer in an ASD. acs.orgcore.ac.uk The key parameter in this theory is the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the drug and polymer molecules. osti.gov
A negative or small positive value of χ indicates favorable interactions and good miscibility, which is essential for forming a stable, single-phase amorphous system. ms-editions.cl Conversely, a large positive χ value suggests that the drug-drug and polymer-polymer interactions are stronger than the drug-polymer interactions, leading to immiscibility and a higher tendency for the drug to crystallize. core.ac.uk
The interaction parameter can be determined experimentally, most commonly by measuring the melting point depression of the crystalline drug in the presence of the polymer using Differential Scanning Calorimetry (DSC). acs.orgnih.gov This data is then used in the Flory-Huggins equation to calculate χ. For Norfloxacin (NFX), its miscibility with various pharmaceutical polymers such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) has been evaluated using this approach. researchgate.net Studies have shown that the drug-polymer miscibility for NFX follows the order of NFX-HPMCP > NFX-HPMC > NFX-PVP, highlighting the importance of specific molecular interactions in forming stable ASDs. researchgate.net
| χ Value | Interaction Energy | Predicted Miscibility | System Stability |
|---|---|---|---|
| χ < 0 | Strong, attractive drug-polymer interactions | Highly Miscible | High (Low tendency for crystallization) |
| 0 ≤ χ ≤ 0.5 | Favorable drug-polymer interactions | Miscible | Good |
| χ > 0.5 | Unfavorable drug-polymer interactions (self-association dominates) | Immiscible/Partially Miscible | Low (High tendency for phase separation and crystallization) |
Molecular Descriptors for Co-Amorphous Systems
Co-amorphous systems, which consist of two or more low-molecular-weight components in an amorphous state, represent a promising strategy to enhance the solubility and stability of drugs like Norfloxacin. researchgate.net The selection of a suitable co-former is crucial for the successful formation and long-term stability of these systems. Computational approaches utilizing molecular descriptors can facilitate a rational screening process for co-formers. researchgate.netpharmaexcipients.com
Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. By analyzing the correlation between these descriptors and the propensity of a drug-co-former pair to form a stable co-amorphous system, predictive models can be developed. nih.gov For Norfloxacin, studies have systematically evaluated the association between various molecular descriptors and the formation and physical stability of its co-amorphous salt systems. researchgate.net
Research indicates that both structural parameters and miscibility/interaction parameters play a significant role. researchgate.netresearchgate.net Quantitative analysis has revealed that structural descriptors such as molecular weight (Weight), Van der Waals volume (VDW_vol), Van der Waals area (VDW_area), and the number of rings (Rings) have a strong influence on the formation of Norfloxacin co-amorphous systems. Furthermore, descriptors related to molecular interactions, such as the difference in Hansen solubility parameters (Δδ) and the difference in pKa (ΔpKa), are critical for physical stability. researchgate.net Specifically, a stable Norfloxacin co-amorphous system is more likely to form with a co-former that has a greater number of rings, a smaller difference in solubility parameters (Δδ ≤ 5 MPa⁰.⁵), and a larger difference in pKa. researchgate.net
| Descriptor Category | Molecular Descriptor | Influence on Co-Amorphous System | Favorable Condition for Stability |
|---|---|---|---|
| Structural Parameters | Molecular Weight (Weight) | Strong effect on formation | Co-former with higher molecular weight can enhance π-π interactions |
| Van der Waals Volume (VDW_vol) | Strong effect on formation | - | |
| Van der Waals Area (VDW_area) | Strong effect on formation | - | |
| Number of Rings (Rings) | Strong effect on formation and stability (π-π interactions) | Higher number of rings in co-former | |
| Interaction Parameters | Hansen Solubility Parameter Difference (Δδ) | Effect on miscibility and stability | Δδ ≤ 5 MPa⁰.⁵ |
| pKa Difference (ΔpKa) | Effect on ionic interactions and stability | Larger ΔpKa |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools that provide detailed, atomic-level insights into the behavior of molecular systems. wpmucdn.comnih.gov By simulating the movements and interactions of atoms and molecules over time, MD can elucidate the mechanisms governing the stability of amorphous formulations and the nature of drug-excipient interactions. nih.govbohrium.com
For instance, MD simulations can reveal how Norfloxacin is encapsulated within a hybrid nanoparticle system, underpinning experimental findings regarding encapsulation efficiency and drug release kinetics. nih.govresearchgate.net The simulations can also be used to screen for optimal functional monomers and cross-linkers in the design of MIPs for selective recognition and binding of Norfloxacin. researchgate.net By calculating parameters like the root mean square deviation (RMSD), MD simulations can assess the stability of the simulated drug-polymer system over time. researchgate.net This computational approach reduces the trial-and-error in formulation development and provides a molecular-level rationale for the observed macroscopic properties of Norfloxacin-based amorphous systems. researchgate.netresearchgate.net
Modeling of Drug Release Mechanisms
Understanding the mechanism of drug release from a dosage form is essential for designing formulations with a desired therapeutic profile. Mathematical modeling is a critical tool for analyzing in vitro drug release data, allowing for the quantification of release kinetics and the elucidation of the underlying transport mechanisms. nih.govresearchgate.net
For Norfloxacin extended-release formulations, such as hydrophilic matrix tablets, several kinetic models are employed to describe the drug release profiles. These models include zero-order, first-order, Higuchi, and the Korsmeyer-Peppas models. nih.govptfarm.pl
Zero-Order Model: Describes systems where the drug release rate is constant over time.
First-Order Model: Describes systems where the release rate is proportional to the amount of drug remaining in the dosage form.
Higuchi Model: Describes the release of drugs from an insoluble matrix as a process governed by Fickian diffusion, where the cumulative amount of drug released is proportional to the square root of time.
Korsmeyer-Peppas Model: This is a semi-empirical model that is often used to analyze the release from polymeric dosage forms when the release mechanism is not well known or when more than one type of release phenomenon is involved. ptfarm.plmdpi.com
The Korsmeyer-Peppas equation is particularly valuable as its release exponent, n, provides insight into the release mechanism. nih.govnih.gov Studies on Norfloxacin hydrophilic matrix tablets have shown that the Korsmeyer-Peppas model often provides the best fit for the release data. nih.govresearchgate.net The calculated n values can distinguish between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport. For Norfloxacin matrix tablets, the release is often controlled by a combination of drug diffusion and polymer relaxation or erosion (anomalous transport), especially in formulations with polymers like HPMC or poly(ethylene oxide). nih.govnih.gov
| Release Exponent (n) | Drug Release Mechanism | Description |
|---|---|---|
| n ≤ 0.45 | Fickian Diffusion | Release is governed by diffusion through the swollen polymer matrix. |
| 0.45 < n < 0.89 | Non-Fickian (Anomalous) Transport | Release is controlled by a combination of drug diffusion and polymer chain relaxation/erosion. |
| n = 0.89 | Case-II Transport | Release is dominated by polymer swelling and relaxation (zero-order release). |
| n > 0.89 | Super Case-II Transport | Release is dominated by polymer relaxation and matrix erosion. |
Environmental Fate and Remediation Research
Occurrence and Detection in Aquatic Environments
Norfloxacin (B1679917), a widely used fluoroquinolone antibiotic, is frequently detected in various aquatic compartments due to incomplete removal during wastewater treatment processes. mdpi.comnih.gov Its presence in the environment is a growing concern because it can exert selective pressure on bacterial populations, potentially leading to antibiotic resistance. nih.gov
Presence in Natural Waters and Wastewater
Studies have consistently identified norfloxacin in surface waters, groundwater, and marine environments across the globe. nih.govmdpi.comnih.gov It is considered one of the most prevalent fluoroquinolone contaminants in surface waters, with concentrations varying from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.com For instance, high residue concentrations of norfloxacin have been found in the surface water near Juja in Kenya, reaching up to 52.60 µg/L. mdpi.com
Wastewater treatment plants (WWTPs) are major conduits for the entry of norfloxacin into aquatic ecosystems. mdpi.com The compound has been detected in both raw sewage influent and treated effluent. nih.govresearchgate.net Median concentrations in sewage samples have been reported to be between 34 and 251 ng/L. nih.gov In the marine aquaculture environment of the Pearl River Delta in South China, norfloxacin was detected in water samples, and its concentration in sediments ranged from 1.88 to 11.20 ng/g dry weight. hkbu.edu.hk The detection of norfloxacin in groundwater bodies further highlights its potential for environmental persistence and mobility. nih.gov
| Environment | Location | Concentration Range |
|---|---|---|
| Surface Water | Juja, Kenya | Up to 52.60 µg/L mdpi.com |
| Sewage (Median) | Not Specified | 34 - 251 ng/L nih.gov |
| Marine Sediment | Pearl River Delta, China | 1.88 - 11.20 ng/g (dry wt) hkbu.edu.hk |
| River Water | France | 163 ng/L nih.gov |
Degradation Pathways in Environmental Matrices
The environmental persistence of norfloxacin is mitigated by several degradation processes, including biodegradation and photodegradation, which transform the parent compound into various intermediate products.
Aerobic Biodegradation by Microbial Consortia
Aerobic biodegradation has been identified as a significant pathway for the removal of norfloxacin from the environment. pan.plbibliotekanauki.pl Mixed microbial consortia, often sourced from environments like green compost, have demonstrated the ability to degrade this antibiotic. pan.plbibliotekanauki.plresearchgate.net One study isolated a consortium composed of two bacterial species, Klebsiella pneumoniae and Achromobacter sp., and two fungal species, Candida manassasensis and Trichosporon asahii, which was highly resistant to and capable of degrading norfloxacin. pan.plbibliotekanauki.pl
In laboratory settings, this bacterial-fungal consortium achieved a significant reduction in norfloxacin concentration. pan.plbibliotekanauki.pl Biodegradation of norfloxacin was observed to be much faster than that of a similar antibiotic, ofloxacin. bibliotekanauki.pl Over a 20-day period, the norfloxacin level decreased by more than 80%. pan.plbibliotekanauki.pl This process not only reduces the concentration of the parent compound but also leads to a 4-fold decrease in the toxicity of the solution. pan.pl Studies have also shown that biomass from anaerobic biodigesters may have better performance for norfloxacin removal compared to activated sludge from aerobic treatments, with removal rates of 18% and 12% respectively for unacclimatized biomass. nih.gov
| Microbial Consortium Composition | Duration | Degradation Efficiency | Toxicity Reduction |
|---|---|---|---|
| Klebsiella pneumoniae, Achromobacter sp., Candida manassasensis, Trichosporon asahii pan.plbibliotekanauki.pl | 20 days | >80% pan.plbibliotekanauki.pl | 4-fold pan.pl |
Photocatalytic Degradation
Photocatalytic degradation is an effective advanced oxidation process for removing norfloxacin from water. rsc.orgnih.gov This method utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and bismuth tungstate (B81510) (Bi₂WO₆), which, when irradiated with light, generate reactive oxygen species (ROS) that break down the antibiotic molecule. rsc.orgnih.gov
Studies using reduced TiO₂ (TiO₂₋ₓ) materials have shown efficient degradation of norfloxacin under visible light. rsc.orgrsc.org The photocatalytic activity is influenced by factors like the specific surface area of the catalyst and the concentration of Ti³⁺ ions. rsc.orgrsc.org The primary degradation mechanism involves the photohole (h⁺) and hydroxyl radicals (•OH) attacking the norfloxacin molecule, leading to the cleavage of its piperazine (B1678402) ring and hydroxylation of the quinolone ring. rsc.orgacs.org Another study found that using a nonionic surfactant, Triton-X100, with a Bi₂WO₆ catalyst could strongly enhance the photodegradation of poorly soluble norfloxacin under visible light. nih.gov The degradation pathways in this system included the addition of hydroxyl radicals to the quinolone ring, elimination of the piperazine ring, and replacement of fluorine atoms with hydroxyl radicals. nih.gov
Influence of Environmental Factors on Degradation Kinetics
The rate of norfloxacin degradation is significantly influenced by various environmental factors, including pH, the presence of inorganic anions, and surfactants. rsc.orgnih.gov
pH : The pH of the water plays a crucial role in degradation kinetics. Photocatalytic degradation of norfloxacin has been observed to be faster at a basic pH, with maximal adsorption and degradation occurring around pH 10.5-11. mdpi.com Conversely, degradation via the synergistic effect of micro-nanobubbles and sodium hypochlorite (B82951) is promoted by acidic conditions and inhibited by alkaline conditions. rsc.org Hydrolysis rates are also higher under neutral and alkaline conditions compared to acidic conditions. nih.gov
Inorganic Anions : The presence of certain inorganic ions can inhibit the degradation process. For example, PO₄³⁻, HCO₃⁻, and CO₃²⁻ have been shown to strongly inhibit norfloxacin degradation in some systems. rsc.orgnih.gov In contrast, Cl⁻ ions have been found to promote its hydrolysis. nih.gov
Surfactants : The effect of surfactants depends on their charge. Cationic surfactants can accelerate the degradation process, while anionic and nonionic surfactants may have an inhibitory effect. rsc.org
Dissolved Oxygen : Dissolved oxygen is a key factor affecting norfloxacin hydrolysis, with the hydrolysis rate being positively correlated with its concentration. nih.gov The superoxide (B77818) radical (•O₂⁻) has been identified as the main active species in this process. nih.gov
Sorption and Adsorption Studies
Sorption to soil and sediment particles is a critical process governing the environmental fate and mobility of norfloxacin. nih.gov Norfloxacin exhibits a high affinity for soil particles, which leads to its accumulation in sediments and limits its transport in water. nih.govnih.gov
Batch equilibrium experiments have shown that the sorption kinetics of norfloxacin in soil are best described by a pseudo-second-order model. nih.gov The sorption and desorption processes are well-fitted by the Freundlich model. nih.gov Research on four different soils from São Paulo, Brazil, reported high Freundlich sorption coefficient (KF) values, ranging from 643 to 2410 µg⁽¹⁻¹/ⁿ⁾(cm³)⁽¹/ⁿ⁾g⁻¹. nih.gov The high KF values for desorption (686 to 2468 µg⁽¹⁻¹/ⁿ⁾(cm³)⁽¹/ⁿ⁾g⁻¹) indicate that norfloxacin is highly immobile once sorbed to these soils. nih.gov
The sorption process is influenced by soil properties and the chemistry of the surrounding solution. Cation exchange and hydrogen bonding are considered main sorption mechanisms, particularly at low pH where the cationic form of norfloxacin is predominant. nih.gov The presence of other cations in the solution (e.g., Ca²⁺, Mg²⁺, Al³⁺) can negatively affect norfloxacin sorption, as they compete for active sorption sites. nih.gov Cations with higher valencies are adsorbed more strongly, leading to a greater reduction in norfloxacin sorption. nih.gov
| Parameter | Value Range (µg⁽¹⁻¹/ⁿ⁾(cm³)⁽¹/ⁿ⁾g⁻¹) |
|---|---|
| KF Sorption | 643 - 2410 nih.gov |
| KF Desorption | 686 - 2468 nih.gov |
Adsorbent Development for Norfloxacin Removal from Water
The removal of norfloxacin from water has been a significant area of research, with a focus on developing cost-effective and efficient adsorbents. Various materials have been investigated for their potential to adsorb norfloxacin from aqueous solutions.
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has shown promise as an effective adsorbent for norfloxacin. Biochars have been prepared from various sources, including cassava dregs and the residue of the traditional Chinese herbal medicine Atropa belladonna L. ncsu.edunih.gov. For instance, biochar produced from Atropa belladonna L. residue, when activated with potassium carbonate, exhibited a high specific surface area and pore volume, leading to a maximum experimental norfloxacin adsorption capacity of 666.2 mg/g at 328 K. nih.gov. The efficiency of removal is influenced by the adsorbent dosage, with an increase from 0.2 to 1.0 g/L resulting in a removal rate increase from 38.43% to 99.95%. nih.gov.
Another low-cost and eco-friendly adsorbent that has been explored is hydroxyapatite (B223615) derived from bovine bones. doi.org. This natural hydroxyapatite has demonstrated a maximum adsorption capacity of 166.01 mg/g for norfloxacin. doi.org. Optimized conditions for removal using this adsorbent were found to be a norfloxacin concentration of 132.57 mg/L, a pH of 7.88, an adsorbent dose of 0.99 g/L, and a temperature of 25.06 °C, achieving a 96.20% removal rate. doi.org.
Other methods for norfloxacin removal include membrane filtration techniques like nanofiltration and reverse osmosis, which have shown over 99% removal efficiency. nih.gov. Advanced oxidation processes, such as the photo-Fenton process, have also achieved high removal efficiencies of over 90%. nih.gov. However, biological degradation methods, like activated sludge and anaerobic bio-digesters, have shown lower efficiencies of 12% and 18%, respectively. nih.gov.
Below is a table summarizing the performance of various adsorbents in removing norfloxacin from water.
| Adsorbent Material | Source/Activation | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Removal Efficiency (%) |
| Biochar | Atropa belladonna L. residue with K₂CO₃ activation | 666.2 | Temperature: 328 K | - |
| Natural Hydroxyapatite | Bovine Bone | 166.01 | pH: 7.88, Dose: 0.99 g/L, Temp: 25.06 °C | 96.20 |
| Biochar | Cassava Dregs | Varies with pyrolysis temperature | - | - |
| Graphene oxide/Metal Organic Framework composite | - | 1114.8 | - | - |
| Magnesium oxide/Chitosan/Graphene oxide composite | - | 1000 | - | - |
Adsorption Kinetics, Thermodynamics, and Modeling
Understanding the kinetics, thermodynamics, and equilibrium of norfloxacin adsorption is crucial for optimizing removal processes. Studies have shown that the adsorption of norfloxacin onto various adsorbents is often well-described by the pseudo-second-order kinetic model. ncsu.edudoi.org. This indicates that the rate-limiting step is likely chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and norfloxacin. ncsu.edu. The adsorption process is typically rapid, with a significant amount of norfloxacin being removed within the first hour of contact time. nih.gov.
Adsorption isotherm models are used to describe the equilibrium between the adsorbed norfloxacin on the adsorbent and the norfloxacin in solution. The Langmuir, Freundlich, and Sips models are commonly applied. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to fit the experimental data well for adsorbents like natural hydroxyapatite. doi.org. The Freundlich model, which is suitable for heterogeneous surfaces, has been shown to accurately describe the adsorption of norfloxacin on biochar derived from cassava dregs. ncsu.edu. The Sips model, which is a combination of the Langmuir and Freundlich models, was found to be a good fit for the adsorption of norfloxacin on biochar from Atropa belladonna L. residue. nih.gov.
Thermodynamic studies provide insight into the spontaneity and nature of the adsorption process. The negative values of the Gibbs free energy change (ΔG°) observed in several studies indicate that the adsorption of norfloxacin is a spontaneous and feasible process. ncsu.edudoi.org. The nature of the enthalpy change (ΔH°) can vary depending on the adsorbent. For instance, the adsorption of norfloxacin onto biochar from cassava dregs was found to be an endothermic process for pyrolysis temperatures of 450°C and above, while it was exothermic for biochar produced at 350°C. ncsu.edu. In contrast, the adsorption onto natural hydroxyapatite was determined to be an exothermic process. doi.org.
Below are tables summarizing the kinetic and thermodynamic parameters for norfloxacin adsorption.
Kinetic Models for Norfloxacin Adsorption
| Adsorbent | Best Fit Kinetic Model | Key Findings |
| Biochar from Cassava Dregs | Pseudo-second-order | Sorption is governed by the availability of sorption sites. ncsu.edu |
| Natural Hydroxyapatite | Pseudo-second-order | The experimental data fits the model very well. doi.org |
| Biochar from Atropa belladonna L. | - | Rapid removal in the first hour. nih.gov |
Thermodynamic Parameters for Norfloxacin Adsorption
| Adsorbent | ΔG° (Gibbs Free Energy) | ΔH° (Enthalpy Change) | Nature of Process |
| Biochar from Cassava Dregs (BC350) | Spontaneous | Exothermic | Favorable and spontaneous ncsu.edu |
| Biochar from Cassava Dregs (BC450-BC750) | Spontaneous | Endothermic | Favorable and spontaneous ncsu.edu |
| Natural Hydroxyapatite | Spontaneous | Exothermic | Favorable and spontaneous doi.org |
| Biochar from Atropa belladonna L. | Spontaneous | Endothermic | Favorable and spontaneous nih.gov |
Interactions with Other Environmental Pollutants (e.g., Herbicides)
In the environment, norfloxacin can coexist and interact with other pollutants, such as herbicides, which can affect their degradation and persistence. Studies have investigated the influence of norfloxacin on the fate of several herbicides in aquatic environments.
Research has shown that the presence of norfloxacin can significantly inhibit the dissipation of certain herbicides in sediment, leading to longer half-lives and increased residues. nih.govdoaj.orgresearchgate.net. For example, in a sediment-water microcosm system, the presence of 5 mg·kg⁻¹ of norfloxacin increased the half-life of the herbicide simazine (B1681756) from 16.1 days to 19.3 days and its residual percentage from 24.2% to 30.4%. nih.govdoaj.orgresearchgate.net. Similar inhibitory effects have been observed for other herbicides, including atrazine, terbuthylazine, acetochlor (B104951), and metolachlor. doaj.org.
However, the impact of norfloxacin on herbicide degradation can vary depending on the specific herbicide and the environmental compartment. For instance, in a water-sediment microcosm, norfloxacin significantly inhibited the degradation of acetochlor but did not affect the distribution of the other tested herbicides. nih.govdoaj.orgresearchgate.net.
Furthermore, the enantioselective degradation of chiral herbicides, such as acetochlor, was not significantly influenced by the presence of norfloxacin. nih.govdoaj.orgresearchgate.net. In both control and norfloxacin-treated systems, the R-enantiomer of acetochlor was preferentially eliminated. nih.govdoaj.org. These findings suggest that the co-contamination of norfloxacin can enhance the persistence of some herbicides in aquatic environments, potentially increasing the environmental risks to aquatic organisms. doaj.orgresearchgate.net.
The table below summarizes the effect of norfloxacin on the half-life and residue of various herbicides in sediment.
| Herbicide | Norfloxacin Concentration in Sediment (mg·kg⁻¹) | Half-life in Control (days) | Half-life with Norfloxacin (days) | Residual Percentage in Control (%) | Residual Percentage with Norfloxacin (%) |
| Simazine | 5 | 16.1 | 19.3 | 24.2 | 30.4 |
| Atrazine | 5 | - | - | - | - |
| Terbuthylazine | 5 | - | - | - | - |
| Acetochlor | 5 | - | - | - | - |
| Metolachlor | 5 | - | - | - | - |
Future Research Directions and Emerging Paradigms
Development of Novel Norfloxacin (B1679917) Derivatives with Enhanced Activity Against Resistant Strains
The rise of bacterial resistance to existing fluoroquinolones is a significant global health challenge, driving research into the structural modification of the norfloxacin molecule. mdpi.com The primary goal is to synthesize novel derivatives that can evade resistance mechanisms and exhibit potent activity against multidrug-resistant (MDR) pathogens. mdpi.com Key strategies involve chemical modifications at various positions of the quinolone core, particularly the C-7 piperazinyl ring, the N-1 ethyl group, and the C-3 carboxylic acid. bohrium.comacs.org
Researchers are exploring a wide array of substitutions on the N-4 position of the piperazine (B1678402) moiety to enhance antibacterial effects, especially against Gram-positive bacteria. nih.gov For instance, the introduction of a 2-cyanoacetyl group has been shown to significantly boost potency against S. aureus. nih.gov One study reported a novel N-4-piperazinyl cyano derivative that was 37-fold more potent against S. aureus ATCC 6538 than the parent norfloxacin. nih.gov Similarly, modifications at the C-3 position have been investigated to improve activity against Gram-negative strains. nih.gov
Hybrid molecules, which combine the norfloxacin scaffold with other pharmacologically active moieties, represent another promising avenue. Norfloxacin-tetrazole hybrids have been developed that show augmented binding affinity to DNA gyrase. tandfonline.com Other research has focused on creating derivatives with multiple mechanisms of action, such as those that not only inhibit DNA gyrase and topoisomerase IV but also interfere with bacterial cell wall synthesis. acs.org These polypharmacological compounds could offer a robust solution to resistance, as bacteria would need to develop simultaneous mutations against multiple targets. nih.gov
| Derivative Class | Modification Site | Target Resistant Strain(s) | Reported Enhancement | Reference |
|---|---|---|---|---|
| N-4-piperazinyl cyano derivative | N-4 of piperazine ring | S. aureus ATCC 6538 | 37-fold more potent than norfloxacin (MIC of 0.21 µM vs. 7.83 µM for norfloxacin). | nih.gov |
| N-4-ethoxy carbonyl derivative | N-4 of piperazine ring | Methicillin-resistant S. aureus (MRSA) | Approximately double the potency of norfloxacin against an MRSA strain. | nih.gov |
| Benzothiazole derivative | C-3 carboxylic acid | P. aeruginosa ATCC 27853 | Exhibited comparable activity to norfloxacin (MIC of 0.20 µM). | nih.gov |
| Norfloxacin-tetrazole hybrids | Hybrid molecule | S. aureus (DNA gyrase) | Enhanced binding affinity to DNA gyrase active site. | tandfonline.com |
| N-acyl piperazine derivatives | N-4 of piperazine ring | S. aureus, E. faecalis | Showed potent activity with MIC values as low as 2.3 µg/mL. | farmaciajournal.com |
These efforts underscore a strategic shift towards rational drug design, where structural modifications are purposefully engineered to overcome specific resistance mechanisms and broaden the antibacterial spectrum. mdpi.com
Advanced Drug Delivery Systems for Controlled and Targeted Release
Standard formulations of norfloxacin suffer from limitations such as poor oral bioavailability (35-45%) and a short biological half-life, which necessitates frequent administration. nih.gov Advanced drug delivery systems (DDS) are being developed to overcome these challenges by enabling controlled, sustained, and targeted release, thereby improving therapeutic efficacy and patient compliance.
Nano-based systems are at the forefront of this research. Various nanocarriers have been explored, including:
Lipid-Polymer Hybrid Nanoparticles (LPHNs): These systems combine the structural integrity of polymeric nanoparticles with the biomimetic properties of liposomes. bohrium.com LPHNs have been shown to significantly increase the encapsulation efficiency of norfloxacin and provide sustained drug release, leading to improved oral bioavailability compared to commercial products. nih.gov
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic drugs. jcsp.org.pk Liposomal formulations of norfloxacin have been developed to enhance drug stability, control release, and improve ocular bioavailability for treating eye infections. acs.orgresearchgate.net
Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water. researchgate.net Magnetic hydrogel nanocomposites have been designed as a targeted DDS for norfloxacin, where an external magnetic field could potentially guide the drug to the infection site. mdpi.comtandfonline.com Supramolecular hydrogels incorporating β-cyclodextrin have also been shown to enhance norfloxacin's solubility and enable sustained, targeted release. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can encapsulate large amounts of drug molecules. acs.orgresearchgate.net A biocompatible MOF, MIL-100(Fe), has been used to load norfloxacin, resulting in a high drug load (~20 wt%) and sustained release. acs.org Coating the drug-loaded MOF with polyethylene (B3416737) glycol (PEG) provides even greater control over the release rate. acs.org
Beyond nano-formulations, hydrophilic matrix tablets are being developed to create extended-release oral dosage forms. acs.org These tablets, often using polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), form a viscous gel layer upon contact with gastrointestinal fluids, which controls the rate of drug diffusion and polymer erosion, allowing for once-a-day administration. acs.org
Integration of Artificial Intelligence and Machine Learning in Drug Design and Formulation
While specific research applying advanced AI and machine learning (ML) models directly to norfloxacin monohydrate is still emerging, the foundational computational techniques that underpin these technologies are already integral to its development. In silico methods are crucial for accelerating the design of novel derivatives and predicting their properties.
Molecular docking is a key computational tool used to model the interaction between norfloxacin derivatives and their bacterial targets, such as DNA gyrase and topoisomerase IV. tandfonline.comfarmaciajournal.comacs.org These simulations help researchers predict the binding affinity and mechanism of action of newly designed molecules, allowing them to prioritize the synthesis of the most promising candidates. nih.govfarmaciajournal.com For example, docking studies have been used to guide the selection of a wide range of substituents for the N-4 position of the piperazinyl ring to enable new target interactions and combat resistance. nih.gov
Furthermore, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. tandfonline.com By filtering out molecules with predicted poor pharmacokinetic profiles or high toxicity early in the discovery process, researchers can focus resources on derivatives with a higher likelihood of clinical success. nih.gov
The data generated from these molecular modeling and ADMET prediction studies are ideal inputs for training sophisticated AI and ML algorithms. Future applications will likely involve using ML to:
Develop more accurate quantitative structure-activity relationship (QSAR) models to predict the antibacterial potency of novel derivatives.
Screen vast virtual libraries of compounds to identify novel scaffolds with the potential for high activity against resistant bacteria.
Optimize formulation parameters for advanced drug delivery systems to achieve desired release profiles and stability.
Predict the emergence of new resistance mutations, enabling proactive design of next-generation derivatives.
Comprehensive Environmental Risk Assessment and Remediation Technologies
The widespread use of norfloxacin in human and veterinary medicine has led to its detection in various environmental compartments, including surface waters and wastewater treatment plant effluents. jcsp.org.pkchimia.ch As antibiotics can exert selective pressure on environmental microbes and contribute to the proliferation of antibiotic resistance, a comprehensive assessment of the environmental risks associated with norfloxacin is crucial. nih.gov
Studies have shown that environmental concentrations of norfloxacin can induce oxidative stress and damage intestinal barrier function in aquatic organisms like juvenile common carp, posing a potential risk to ecological systems. nih.gov Risk quotient calculations, which compare measured environmental concentrations to predicted no-effect concentrations, have indicated potential ecotoxicological risks, particularly for algae. iaea.orgnih.gov
Consequently, research is actively focused on developing effective remediation technologies to remove norfloxacin from water. Advanced Oxidation Processes (AOPs) are a prominent class of techniques being investigated. researchgate.net These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to degrade recalcitrant organic pollutants. unina.it Specific AOPs studied for norfloxacin degradation include:
Photocatalysis: This process uses semiconductor materials (e.g., TiO₂, Ni₀.₅Cd₀.₅S/g-C₃N₄ composites, Mn:ZnS quantum dots) that, upon illumination with light, generate electron-hole pairs that drive the degradation of the antibiotic. jcsp.org.pkmdpi.com
Photo-Fenton Process: This method combines UV light, hydrogen peroxide (H₂O₂), and iron salts. It has been shown to be highly effective, removing up to 96% of norfloxacin under optimal conditions (pH 3, 200 mg/L H₂O₂, 30 mg/L iron). researchgate.net
Ozonation: The use of ozone, alone or in combination with UV light, has proven effective in removing norfloxacin from wastewater. mdpi.com
Research also explores the role of natural processes, such as photodegradation in water and ice, which can be influenced by factors like pH and the presence of other substances like algae. nih.govnih.gov
Exploration of New Co-crystal and Salt Forms for Biopharmaceutical Enhancement
Norfloxacin is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability, which contributes to its poor oral bioavailability. researchgate.netnih.gov A key area of future research is the use of crystal engineering to develop new solid forms, such as salts and co-crystals, to improve these biopharmaceutical properties without altering the molecule's intrinsic pharmacological activity. nih.gov
A pharmaceutical co-crystal is a multi-component crystal where an active pharmaceutical ingredient (API) is combined with a benign coformer in a specific stoichiometric ratio through non-covalent interactions, primarily hydrogen bonds. researchgate.net Several studies have successfully produced norfloxacin co-crystals with various coformers:
Resorcinol (B1680541): A norfloxacin-resorcinol co-crystal (1:1 stoichiometry) demonstrated a nearly 10-fold increase in aqueous solubility compared to norfloxacin alone (2.64 mg/mL vs. 0.32 mg/mL). mdpi.combohrium.com
Isonicotinamide (INA): An NFX-INA co-crystal showed an 8.38-fold increase in solubility in water and a 6.41-fold increase in Fasted-State Simulated Intestinal Fluid (FaSSIF). nih.govnih.gov This improvement in biopharmaceutical properties also translated to enhanced antimicrobial action. nih.gov
Urea (B33335): Co-crystals formed with urea increased the aqueous solubility of norfloxacin by 1.9-fold. researchgate.net
Phenolic Acids: New hydrate (B1144303) salts of norfloxacin with 3,5-dihydroxybenzoic acid and vanillic acid have been shown to enhance solubility, improve release behavior, and increase antibacterial activity. researchgate.netnih.gov
Similarly, new salt forms have been prepared with organic acids like succinic acid, malonic acid, and maleic acid to investigate their impact on solubility and other material properties. acs.org This approach offers a promising and reliable method to overcome the biopharmaceutical limitations of this compound, potentially leading to more effective oral formulations. acs.org
Deeper Understanding of Molecular Interactions for Predictive Modeling
The bactericidal action of norfloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to the formation of non-functional ternary complexes (drug-enzyme-DNA), which block DNA replication and lead to cell death. nih.govnih.gov A profound understanding of the molecular interactions within this ternary complex is fundamental for the rational design of more potent derivatives and for building accurate predictive models.
Molecular docking studies are a cornerstone of this research, providing detailed insights into how norfloxacin and its analogues bind to the active sites of these enzymes. researchgate.netresearchgate.net These computational simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug molecule and specific amino acid residues in the enzyme's binding pocket. tandfonline.com For example, docking studies have confirmed that novel derivatives can effectively bind within the active site of S. aureus DNA gyrase, supporting their observed antibacterial activity. tandfonline.com
This molecular-level understanding allows researchers to:
Explain Structure-Activity Relationships (SAR): By correlating specific structural modifications with changes in binding affinity and antibacterial potency, researchers can build robust SAR models. tandfonline.com
Design Novel Inhibitors: Knowledge of the binding pocket allows for the design of new derivatives with substituents that can form additional, stronger interactions with the target enzyme, potentially enhancing potency or overcoming resistance mutations. nih.govacs.org
Develop Predictive Models: The data from docking simulations, combined with experimental bioactivity data, can be used to train machine learning algorithms. These models can then predict the inhibitory potential of virtual compounds, enabling high-throughput screening and accelerating the discovery of new drug candidates. nih.gov
Future research will continue to leverage more advanced computational methods, such as molecular dynamics simulations, to study the dynamic behavior of the drug-enzyme complex over time, providing a more complete picture of the molecular interactions that govern norfloxacin's mechanism of action.
Q & A
Q. What strategies can resolve contradictions in dissolution data between this compound and its polymorphs?
- Methodology : Apply multivariate statistical analysis (e.g., principal component analysis) to identify variables (e.g., particle size, hydration state) causing discrepancies. Use design of experiments (DoE) to isolate factors affecting dissolution, such as excipient interactions .
Q. How can researchers optimize the formulation of this compound for enhanced stability in bilayer tablets?
- Methodology : Employ a factorial design (e.g., 3² full factorial) to test variables like binder concentration and compression force. Use response surface methodology (RSM) to model interactions between factors and optimize tablet hardness/disintegration time .
Q. What advanced techniques characterize hydration/dehydration dynamics in this compound?
- Methodology : Use variable-temperature XRPD and Raman spectroscopy to track structural changes during hydration. Quantify water activity (aw) in solvent mixtures to predict hydrate formation thresholds. Thermodynamic stability can be assessed via slurry experiments .
Q. How can computational models predict the pharmacokinetic behavior of this compound in diverse populations?
- Methodology : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus. Incorporate parameters such as renal clearance variability and protein binding. Validate models against clinical trial data from healthy vs. renally impaired subjects .
Q. What methodologies address discrepancies in reported toxicity profiles of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
